molecular formula C15H11BrClN5 B593216 BPIQ-II hydrochloride

BPIQ-II hydrochloride

Cat. No.: B593216
M. Wt: 376.64 g/mol
InChI Key: FENLVGDZGJBHPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BPIQ-II is a linear imidazoloquinazoline that potently inhibits the tyrosine kinase activity of the epidermal growth factor receptor (EGFR;  IC50 = 8 pM). It is selective for EGFR over an assortment of other tyrosine and serine/threonine kinases. Cellular studies indicate that BPIQ-II can enter cells and very selectively shut down EGF-stimulated signal transmission by binding competitively at the ATP site of EGFR.

Properties

IUPAC Name

N-(3-bromophenyl)-1H-imidazo[4,5-g]quinazolin-8-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrN5.ClH/c16-9-2-1-3-10(4-9)21-15-11-5-13-14(19-7-18-13)6-12(11)17-8-20-15;/h1-8H,(H,18,19)(H,17,20,21);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FENLVGDZGJBHPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NC2=NC=NC3=CC4=C(C=C32)NC=N4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of BPIQ-II Hydrochloride on EGFR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BPIQ-II hydrochloride, also known as PD 158294, is a potent and highly selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. As a linear imidazoquinazoline derivative, it demonstrates significant potential in the study of EGFR-mediated signaling pathways and as a scaffold for the development of targeted cancer therapeutics. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its inhibitory effects on EGFR, its impact on downstream signaling cascades, and methodologies for its experimental evaluation.

Introduction to this compound

This compound is a small molecule inhibitor that targets the intracellular tyrosine kinase domain of EGFR.[1] Its potent and selective nature makes it a valuable tool for dissecting the complexities of EGFR signaling in both normal and pathological cellular processes.

Core Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the EGFR tyrosine kinase.[1] Cellular studies have indicated that BPIQ-II can enter cells and selectively disrupt EGF-stimulated signal transmission by binding to the ATP pocket of the EGFR.[1] This competitive binding prevents the transfer of phosphate from ATP to tyrosine residues on the receptor, thereby inhibiting its kinase activity.

Biochemical Potency

This compound is characterized by its exceptionally high potency against EGFR.

CompoundTargetIC50Reference
This compound (PD 158294)EGFR Tyrosine Kinase8 pM[1]

Table 1: In vitro inhibitory potency of this compound against EGFR tyrosine kinase.

Impact on EGFR Signaling Pathways

The inhibition of EGFR tyrosine kinase activity by this compound leads to the suppression of downstream signaling pathways that are crucial for cell proliferation, survival, and differentiation. The two primary pathways affected are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.

Inhibition of Downstream Effectors

By preventing the autophosphorylation of EGFR, this compound blocks the recruitment and activation of adaptor proteins and downstream signaling molecules. This leads to a reduction in the phosphorylation levels of key pathway components such as Akt and ERK.

Downstream TargetExpected Effect of BPIQ-II
Phospho-EGFR (p-EGFR)Direct and significant reduction
Phospho-Akt (p-Akt)Reduction, indicating PI3K pathway inhibition
Phospho-ERK1/2 (p-ERK1/2)Reduction, indicating MAPK pathway inhibition

Table 2: Expected impact of this compound on key downstream signaling proteins.

Below is a diagram illustrating the mechanism of action of this compound on the EGFR signaling pathway.

cluster_membrane Cell Membrane cluster_inhibitor Inhibitor cluster_downstream Downstream Signaling EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation BPIQII BPIQ-II (PD 158294) BPIQII->EGFR ATP-Competitive Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF Ligand EGF->EGFR Binding

Mechanism of Action of this compound on EGFR Signaling.

Experimental Protocols

The following sections provide detailed methodologies for key experiments to characterize the activity of this compound.

In Vitro EGFR Kinase Assay

This assay quantifies the ability of this compound to inhibit the kinase activity of recombinant human EGFR. A common method is a luminescence-based assay that measures the amount of ADP produced.

Materials:

  • Recombinant human EGFR kinase domain

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • This compound

  • Kinase Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • ADP-Glo™ Kinase Assay Kit

  • 96-well white, flat-bottom plates

  • Luminometer

Procedure:

  • Prepare a stock solution of this compound in 100% DMSO.

  • Create a serial dilution of this compound in kinase assay buffer. The final DMSO concentration should not exceed 1%.

  • Prepare a kinase reaction master mix containing the peptide substrate and ATP in the kinase assay buffer.

  • Dilute the recombinant EGFR enzyme to the desired concentration in the kinase assay buffer.

  • To the wells of a 96-well plate, add 5 µL of the diluted this compound or control (DMSO for 100% activity, no enzyme for background).

  • Add 10 µL of the kinase reaction master mix to each well.

  • Initiate the reaction by adding 10 µL of the diluted EGFR enzyme to each well.

  • Incubate the plate at 30°C for 60 minutes.

  • Add 25 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.

  • Incubate the plate at room temperature for 40 minutes.

  • Add 50 µL of Kinase Detection Reagent to each well.

  • Incubate the plate at room temperature for 30 minutes.

  • Measure the luminescence of each well using a plate-reading luminometer.

  • Calculate the IC50 value by plotting the percent inhibition against the log concentration of this compound.[2]

The workflow for the in vitro kinase assay is depicted below.

start Start reagent_prep Prepare Reagents (BPIQ-II, EGFR, ATP, Substrate) start->reagent_prep plate_setup Add BPIQ-II/Control to 96-well Plate reagent_prep->plate_setup add_master_mix Add Kinase Reaction Master Mix (ATP + Substrate) plate_setup->add_master_mix initiate_reaction Initiate Reaction with EGFR Enzyme add_master_mix->initiate_reaction incubation_kinase Incubate at 30°C for 60 min initiate_reaction->incubation_kinase stop_reaction Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) incubation_kinase->stop_reaction incubation_stop Incubate at RT for 40 min stop_reaction->incubation_stop detect_adp Convert ADP to ATP & Generate Luminescence (Kinase Detection Reagent) incubation_stop->detect_adp incubation_detect Incubate at RT for 30 min detect_adp->incubation_detect read_plate Measure Luminescence incubation_detect->read_plate analyze_data Calculate IC50 read_plate->analyze_data end End analyze_data->end

Experimental Workflow for In Vitro EGFR Kinase Assay.
Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound on the viability and proliferation of cancer cell lines.

Materials:

  • Cancer cell line with known EGFR expression (e.g., A549, HCC827)

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.[3]

  • Incubate the plate for 24 hours to allow cells to attach.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a no-cell control.

  • Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.[3]

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment and determine the IC50 value.[3]

Western Blot Analysis for Downstream Signaling

This technique is used to assess the phosphorylation status of EGFR and its downstream effectors, Akt and ERK, in cells treated with this compound.

Materials:

  • Cancer cell line with responsive EGFR signaling (e.g., A431)

  • This compound

  • EGF (Epidermal Growth Factor)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-p-EGFR (e.g., Tyr1068), anti-total EGFR, anti-p-Akt (Ser473), anti-total Akt, anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, and a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate and imaging system

Procedure:

  • Seed cells and grow to 70-80% confluency. Serum-starve cells for 12-24 hours.

  • Pre-treat cells with various concentrations of this compound for 1-2 hours.

  • Stimulate cells with EGF (e.g., 100 ng/mL) for 15-30 minutes.

  • Lyse the cells in ice-cold RIPA buffer and quantify the protein concentration.[4]

  • Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a membrane.[4]

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the chemiluminescent signal using an ECL substrate.

  • Quantify band intensities and normalize the phosphoprotein signal to the total protein signal and then to the loading control.[5]

The logical workflow for Western blot analysis is presented below.

start Start cell_culture Cell Culture & Serum Starvation start->cell_culture inhibitor_treatment Treat with BPIQ-II cell_culture->inhibitor_treatment egf_stimulation Stimulate with EGF inhibitor_treatment->egf_stimulation cell_lysis Cell Lysis & Protein Quantification egf_stimulation->cell_lysis sds_page SDS-PAGE cell_lysis->sds_page transfer Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (p-EGFR, p-Akt, p-ERK) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis & Normalization detection->analysis reprobe Strip and Re-probe (Total Proteins & Loading Control) analysis->reprobe reprobe->blocking Re-probing Cycle end End reprobe->end Analysis Complete

References

An In-depth Technical Guide to BPIQ-II Hydrochloride: A Potent EGFR Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BPIQ-II hydrochloride, also known as PD 158294, is a potent and highly selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1] As a member of the linear imidazoloquinazoline class of compounds, this compound demonstrates significant potential in the study of cell signaling and as a scaffold for the development of targeted cancer therapeutics. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, biological activity, and relevant experimental protocols for this compound.

Chemical Structure and Properties

This compound is the monohydrochloride salt of N-(3-bromophenyl)-3H-imidazo[4,5-g]quinazolin-8-amine. Its chemical structure is characterized by a fused tricyclic quinazoline core, which is crucial for its interaction with the ATP-binding pocket of the EGFR kinase domain.

PropertyValueReference
Chemical Name N-(3-bromophenyl)-3H-imidazo[4,5-g]quinazolin-8-amine, monohydrochloride[1]
Synonyms PD 158294[1]
Molecular Formula C₁₅H₁₀BrN₅ • HCl[1]
Molecular Weight 376.6 g/mol [1]
CAS Number 171179-37-6[1]
Appearance Crystalline solid[1]
SMILES Cl.BrC1=CC=CC(=C1)NC2=NC=NC3=C2C=C4C(NC=N4)=C3[1]
InChI InChI=1S/C15H10BrN5.ClH/c16-9-2-1-3-10(4-9)21-15-11-5-13-14(19-7-18-13)6-12(11)17-8-20-15;/h1-8H,(H,18,19)(H,17,20,21);1H[1]
Solubility
SolventSolubilityReference
DMSO30 mg/mL[1]
DMF10 mg/mL[1]
DMSO:PBS (pH 7.2) (1:9)0.1 mg/mL[1]

Mechanism of Action and Biological Activity

BPIQ-II is a highly potent inhibitor of the EGFR tyrosine kinase, with a reported IC₅₀ value of 8 pM.[1] It functions as an ATP-competitive inhibitor, binding to the ATP pocket of the EGFR kinase domain. This binding prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades. Cellular studies have confirmed that BPIQ-II can penetrate cells and selectively inhibit EGF-stimulated signal transduction.[1]

EGFR Signaling Pathway Inhibition

The epidermal growth factor receptor is a key mediator of signaling pathways that regulate cell growth, proliferation, and survival. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, which recruits downstream signaling proteins and activates pathways such as the RAS-RAF-MEK-ERK and PI3K-Akt-mTOR pathways. By inhibiting EGFR autophosphorylation, BPIQ-II effectively blocks these critical cellular processes.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization BPIQII BPIQ-II HCl BPIQII->Dimerization Inhibits ATP ATP ATP->Dimerization ADP ADP Dimerization->ADP Grb2_SOS Grb2/SOS Dimerization->Grb2_SOS PI3K PI3K Dimerization->PI3K PLCg PLCγ Dimerization->PLCg Ras Ras Grb2_SOS->Ras RAF_MEK_ERK RAF-MEK-ERK Pathway Ras->RAF_MEK_ERK AKT_mTOR AKT-mTOR Pathway PI3K->AKT_mTOR IP3_DAG IP3/DAG Pathway PLCg->IP3_DAG Proliferation Cell Proliferation, Survival, etc. RAF_MEK_ERK->Proliferation AKT_mTOR->Proliferation IP3_DAG->Proliferation

EGFR Signaling Pathway and Point of Inhibition by this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of BPIQ-II is described by Rewcastle, G.W., et al. in the Journal of Medicinal Chemistry (1996). While the full detailed protocol is proprietary to the publication, the general synthetic strategy involves the construction of the fused tricyclic imidazo[4,5-g]quinazoline core followed by coupling with 3-bromoaniline. The final step involves the formation of the hydrochloride salt.

Synthesis_Workflow start Starting Materials (e.g., substituted quinazoline precursors) step1 Construction of Imidazo[4,5-g]quinazoline Core start->step1 step2 Coupling with 3-Bromoaniline step1->step2 step3 Formation of Hydrochloride Salt step2->step3 product This compound step3->product

General Synthetic Workflow for this compound.

General Procedure for Hydrochloride Salt Formation:

  • Dissolve the free base of BPIQ-II in a suitable solvent (e.g., a mixture of methanol and diethyl ether).

  • Add a solution of hydrochloric acid in a non-polar solvent (e.g., HCl in diethyl ether or dioxane) dropwise with stirring.

  • Continue stirring until precipitation is complete.

  • Collect the precipitate by filtration, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield this compound.

EGFR Kinase Inhibition Assay

The following is a representative protocol for determining the IC₅₀ value of this compound against EGFR, based on commonly used kinase assay methodologies.

Materials:

  • Recombinant human EGFR kinase

  • Kinase substrate (e.g., a synthetic peptide containing a tyrosine residue, such as a fragment of Phospholipase C-γ1)

  • ATP (Adenosine triphosphate)

  • This compound

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in kinase reaction buffer. The final concentration range should span several orders of magnitude around the expected IC₅₀.

  • Enzyme and Substrate Preparation: Prepare a solution of EGFR kinase and the kinase substrate in the reaction buffer.

  • Reaction Setup:

    • To the wells of a 384-well plate, add the serially diluted this compound.

    • Add the EGFR kinase and substrate solution to each well.

    • Initiate the kinase reaction by adding a solution of ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the detection reagent (e.g., ADP-Glo™ Reagent).

    • Add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the percentage of kinase inhibition against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Assay_Workflow prep Prepare Serial Dilutions of BPIQ-II HCl setup Set up Kinase Reaction: - BPIQ-II HCl - EGFR Enzyme - Substrate - ATP prep->setup incubation Incubate at 30°C setup->incubation detection Stop Reaction & Add Detection Reagents incubation->detection read Measure Luminescence detection->read analysis Data Analysis & IC50 Determination read->analysis

Experimental Workflow for EGFR Kinase Inhibition Assay.

Conclusion

This compound is a valuable research tool for investigating EGFR-mediated signaling pathways. Its high potency and selectivity make it an important molecule for studies in cancer biology and drug discovery. The information and protocols provided in this guide are intended to support researchers in their efforts to utilize this compound effectively.

References

An In-depth Technical Guide to the Synthesis and Purification of BPIQ-II Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for BPIQ-II hydrochloride, a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. The information presented herein is compiled from established chemical literature and serves as a detailed resource for professionals in the fields of medicinal chemistry and drug development.

Introduction

BPIQ-II, a linear imidazoquinazoline, has been identified as a highly potent inhibitor of the EGFR tyrosine kinase, with an IC50 value in the picomolar range. Its selectivity for EGFR over other kinases makes it a significant molecule of interest for research into targeted cancer therapies. This guide outlines a representative synthesis pathway and a robust purification protocol for obtaining high-purity this compound, suitable for preclinical research and development.

Data Presentation

The following table summarizes the key quantitative data associated with BPIQ-II.

ParameterValueReference
Target Epidermal Growth Factor Receptor (EGFR)Rewcastle, et al. (1996)
IC50 8 pMRewcastle, et al. (1996)
Molecular Formula C₁₅H₁₀BrN₅-
Molecular Weight 352.18 g/mol (Free Base)-
Molecular Formula (HCl) C₁₅H₁₁BrClN₅-
Molecular Weight (HCl) 388.64 g/mol -

Experimental Protocols

The following protocols are representative methods for the synthesis and purification of this compound, based on established methodologies for quinazoline derivatives.

Synthesis of BPIQ-II

The synthesis of the BPIQ-II core structure can be achieved through a multi-step process involving the construction of the quinazolinone ring followed by the formation of the fused imidazole ring.

Step 1: Synthesis of 4-chloro-6,7-dimethoxyquinazoline

  • Reaction Setup: A mixture of 3,4-dimethoxyaniline (1 equivalent) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equivalents) is heated at reflux for 2 hours.

  • Cyclization: After cooling, the intermediate is cyclized by heating with a suitable amine source, such as ammonium chloride, in a high-boiling point solvent like diphenyl ether.

  • Chlorination: The resulting quinazolinone is then chlorinated using a standard chlorinating agent like phosphorus oxychloride (POCl₃) to yield 4-chloro-6,7-dimethoxyquinazoline.

Step 2: Synthesis of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline

  • Reaction: 4-chloro-6,7-dimethoxyquinazoline (1 equivalent) and 3-bromoaniline (1.1 equivalents) are dissolved in a suitable solvent, such as isopropanol or n-butanol.

  • Heating: The reaction mixture is heated at reflux for 4-6 hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Isolation: Upon cooling, the product precipitates and can be collected by filtration, washed with cold solvent, and dried.

Step 3: Formation of the Imidazoquinazoline Ring (BPIQ-II)

The precise, published experimental details for the annulation of the imidazole ring to form the linear imidazo[4,5-g]quinazoline structure of BPIQ-II are proprietary and not publicly available in full. The following is a generalized, plausible approach based on known organic chemistry principles for the formation of such fused heterocyclic systems.

  • Introduction of a Nitro Group: The 4-(3-bromoanilino)-6,7-dimethoxyquinazoline intermediate would likely undergo nitration at one of the available positions on the quinazoline ring, followed by reduction to an amino group.

  • Cyclization: This diamino-substituted quinazoline would then be cyclized with a one-carbon synthon, such as formic acid or a derivative, to form the fused imidazole ring.

Purification of this compound

Step 1: Formation of the Hydrochloride Salt

  • The crude BPIQ-II free base is dissolved in a minimal amount of a suitable organic solvent, such as anhydrous dichloromethane or a mixture of methanol and ethyl acetate.

  • A solution of hydrochloric acid in an organic solvent (e.g., 2 M HCl in diethyl ether or isopropanolic HCl) is added dropwise with stirring until the solution becomes acidic.

  • The hydrochloride salt will precipitate out of the solution.

Step 2: Purification by Recrystallization

  • The crude this compound is collected by filtration.

  • A suitable solvent system for recrystallization is determined. Common choices for hydrochloride salts include ethanol, isopropanol, or mixtures of these with an anti-solvent like diethyl ether or ethyl acetate.[1]

  • The crude salt is dissolved in a minimum amount of the hot recrystallization solvent.

  • The solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • The purified crystals of this compound are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.

Step 3: Final Washing

For removal of non-polar impurities, the purified crystals can be washed with a non-polar solvent in which the hydrochloride salt is insoluble, such as diethyl ether or hexane.

Visualizations

EGFR Signaling Pathway and Inhibition by BPIQ-II

The following diagram illustrates the epidermal growth factor receptor (EGFR) signaling pathway and the point of inhibition by BPIQ-II.

EGFR_Signaling_Pathway EGFR Signaling Pathway and BPIQ-II Inhibition cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR Ligand Binding Domain Transmembrane Domain Tyrosine Kinase Domain EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Autophosphorylation & Recruitment PI3K PI3K EGFR->PI3K BPIQ_II BPIQ-II Hydrochloride BPIQ_II->EGFR Inhibits ATP Binding Site of Tyrosine Kinase Domain SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription ERK->Transcription Translocates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription Cell_Growth Cell Growth, Proliferation, Survival Transcription->Cell_Growth Leads to

Caption: EGFR Signaling Pathway and BPIQ-II Inhibition.

Experimental Workflow for this compound Synthesis and Purification

The following diagram outlines the key steps in the synthesis and purification of this compound.

BPIQ_II_Workflow Experimental Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification Start Starting Materials: 3,4-dimethoxyaniline, 3-bromoaniline Step1 Step 1: Synthesis of 4-chloro-6,7-dimethoxyquinazoline Start->Step1 Step2 Step 2: Synthesis of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline Step1->Step2 Step3 Step 3: Formation of Imidazoquinazoline Ring (BPIQ-II) Step2->Step3 Crude_Product Crude BPIQ-II (Free Base) Step3->Crude_Product Salt_Formation Step 4: Formation of Hydrochloride Salt Crude_Product->Salt_Formation Recrystallization Step 5: Recrystallization Salt_Formation->Recrystallization Washing Step 6: Final Washing Recrystallization->Washing Final_Product Pure BPIQ-II Hydrochloride Washing->Final_Product

References

An In-depth Technical Guide to the Physical and Chemical Properties of BPIQ-II Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of BPIQ-II hydrochloride. It is intended for researchers, scientists, and drug development professionals working with this potent and selective epidermal growth factor receptor (EGFR) inhibitor. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways.

Core Physical and Chemical Properties

This compound, also known as PD 158294, is a linear imidazoquinazoline derivative. It presents as a crystalline solid and is characterized by the following properties:

PropertyValueReference
Formal Name N-(3-bromophenyl)-3H-imidazo[4,5-g]quinazolin-8-amine, monohydrochloride[1]
CAS Number 171179-37-6[1]
Molecular Formula C₁₅H₁₀BrN₅ • HCl[1]
Molecular Weight 376.6 g/mol [1]
Appearance Crystalline solid[1]
Purity ≥98%[2][3]
UV max (λ) 232, 349 nm[1]
Solubility

The solubility of this compound has been determined in various solvents, which is a critical parameter for its handling and use in experimental settings.

SolventSolubility
DMF 10 mg/mL
DMSO 30 mg/mL
DMSO:PBS (pH 7.2) (1:9) 0.1 mg/mL

Data sourced from Cayman Chemical product information sheet.[1]

Biological Activity and Mechanism of Action

This compound is a highly potent and selective inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR).[1][4][5] Its inhibitory activity is exceptionally high, with an IC₅₀ value of 8 pM.[1][4][5] The compound exhibits selectivity for EGFR over a range of other tyrosine and serine/threonine kinases.[1]

The mechanism of action involves the competitive binding of this compound to the ATP binding site within the EGFR kinase domain.[1] This binding prevents the autophosphorylation of EGFR upon ligand binding, thereby blocking the initiation of downstream signaling cascades that are crucial for cell proliferation, survival, and differentiation.

Affected Signaling Pathways

By inhibiting EGFR, this compound effectively downregulates several key signaling pathways implicated in cancer cell growth and survival. These include:

  • JAK/STAT Signaling [1]

  • PI3K/Akt/mTOR Pathway [1]

  • MAPK (ERK, p38, & JNK) Pathway [1]

The following diagram illustrates the central role of EGFR and the point of inhibition by this compound.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand EGFR EGFR Tyrosine Kinase Domain Ligand->EGFR Binds p-EGFR p-EGFR (Active) EGFR->p-EGFR Autophosphorylation BPIQ-II BPIQ-II BPIQ-II->EGFR Inhibits ATP ATP ATP->EGFR Binds Downstream Signaling Downstream Signaling p-EGFR->Downstream Signaling Activates Kinase_Assay_Workflow Start Start Prepare Reagents Prepare Kinase Buffer, EGFR Enzyme, Substrate, ATP, and BPIQ-II dilutions Start->Prepare Reagents Plate Setup Add inhibitor (BPIQ-II) and enzyme to 384-well plate Prepare Reagents->Plate Setup Initiate Reaction Add Substrate/ATP mix to initiate kinase reaction Plate Setup->Initiate Reaction Incubate_Kinase Incubate at room temperature (e.g., 60 minutes) Initiate Reaction->Incubate_Kinase Stop Reaction & Detect Add detection reagent (e.g., ADP-Glo™ Reagent) Incubate_Kinase->Stop Reaction & Detect Incubate_Detection Incubate at room temperature (e.g., 40 minutes) Stop Reaction & Detect->Incubate_Detection Measure Signal Add Kinase Detection Reagent and measure luminescence Incubate_Detection->Measure Signal Data Analysis Calculate % inhibition and determine IC50 value Measure Signal->Data Analysis End End Data Analysis->End Western_Blot_Workflow Start Start Cell Culture & Treatment Culture cells and treat with This compound Start->Cell Culture & Treatment Cell Lysis Lyse cells in RIPA buffer with protease/phosphatase inhibitors Cell Culture & Treatment->Cell Lysis Protein Quantification Determine protein concentration (e.g., BCA assay) Cell Lysis->Protein Quantification Sample Preparation Prepare lysates with Laemmli sample buffer and boil Protein Quantification->Sample Preparation SDS-PAGE Separate proteins by SDS-polyacrylamide gel electrophoresis Sample Preparation->SDS-PAGE Protein Transfer Transfer proteins to a PVDF or nitrocellulose membrane SDS-PAGE->Protein Transfer Blocking Block membrane with 5% BSA or non-fat milk in TBST Protein Transfer->Blocking Primary Antibody Incubate with primary antibody (e.g., anti-p-EGFR) overnight at 4°C Blocking->Primary Antibody Secondary Antibody Wash and incubate with HRP-conjugated secondary antibody Primary Antibody->Secondary Antibody Detection Detect with ECL substrate and capture chemiluminescent signal Secondary Antibody->Detection Data Analysis Quantify band intensities and normalize to loading control Detection->Data Analysis End End Data Analysis->End

References

BPIQ-II Hydrochloride: A Potent and Selective EGFR Tyrosine Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

BPIQ-II hydrochloride, also identified as PD 158294, is a synthetic, cell-permeable, linear imidazoloquinazoline compound. It is a highly potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. By competing with ATP at the enzyme's binding site, this compound effectively abrogates EGFR-mediated signal transduction, a pathway frequently dysregulated in various human cancers. This document provides a comprehensive overview of this compound, including its mechanism of action, inhibitory activity, and relevant experimental methodologies.

Introduction

The epidermal growth factor receptor (EGFR) is a transmembrane glycoprotein that belongs to the ErbB family of receptor tyrosine kinases.[1] Upon binding to its cognate ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues within its intracellular domain.[1] This activation triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK), PI3K/AKT, PLCγ, and JAK/STAT pathways, which are crucial for regulating cellular processes like proliferation, survival, differentiation, and migration.[1][2][3] Aberrant EGFR signaling, due to overexpression or mutation, is a well-established driver of tumorigenesis in a variety of malignancies, making it a prime target for anti-cancer therapies.

This compound has emerged as a significant research tool for studying EGFR-dependent signaling and as a lead compound for the development of targeted cancer therapeutics. Its high potency and selectivity offer a precise means to investigate the physiological and pathological roles of EGFR.

Mechanism of Action

This compound functions as a reversible, ATP-competitive inhibitor of the EGFR tyrosine kinase.[4][5] The molecule's planar imidazoloquinazoline structure allows it to bind to the ATP-binding pocket of the EGFR kinase domain. This direct competition prevents the binding of ATP, thereby inhibiting the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways. Cellular studies have confirmed that BPIQ-II can penetrate the cell membrane to selectively disrupt EGF-stimulated signal transmission.[4][6][7]

Quantitative Data

The inhibitory activity of this compound has been quantified in both enzymatic and cell-based assays. The available data highlights its exceptional potency against EGFR.

Assay Type Target Cell Line Metric Value Reference
Enzymatic AssayEGFR Tyrosine Kinase-IC508 pM[4][5][8][9]
Cell-based AssayEGF-mediated MitogenesisSwiss 3T3IC5046 nM[5]

Signaling Pathways

EGFR Signaling Pathway

The following diagram illustrates the major signaling cascades activated by EGFR. This compound acts at the initial step by preventing the autophosphorylation of the receptor.

Caption: EGFR signaling pathways inhibited by this compound.

Experimental Protocols

Detailed experimental protocols are essential for the accurate evaluation of EGFR inhibitors. Below are generalized methodologies for key assays.

In Vitro EGFR Tyrosine Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of EGFR.

Methodology:

  • Reagents and Materials: Recombinant human EGFR kinase domain, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), ATP, this compound, kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. Prepare a serial dilution of this compound in the kinase assay buffer. b. In a 96-well plate, add the EGFR enzyme and the peptide substrate. c. Add the diluted this compound or vehicle control to the respective wells. d. Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding. e. Initiate the kinase reaction by adding a solution of ATP. f. Incubate the reaction for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C). g. Terminate the reaction and measure the kinase activity. The method of detection will depend on the assay kit used (e.g., luminescence measurement for ADP production).

  • Data Analysis: a. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Kinase_Assay_Workflow Start Start Prep Prepare Serial Dilutions of BPIQ-II HCl Start->Prep Mix Add EGFR Enzyme, Substrate, and BPIQ-II to 96-well plate Prep->Mix PreIncubate Pre-incubate (15 min) Mix->PreIncubate Initiate Initiate Reaction with ATP PreIncubate->Initiate Incubate Incubate (30-60 min at 30°C) Initiate->Incubate Detect Terminate Reaction & Measure Activity Incubate->Detect Analyze Calculate % Inhibition & Determine IC50 Detect->Analyze End End Analyze->End

Caption: Workflow for an in vitro EGFR kinase inhibition assay.

Cell-Based Proliferation/Viability Assay

This assay assesses the ability of this compound to inhibit the growth and proliferation of cancer cells that are dependent on EGFR signaling.

Methodology:

  • Reagents and Materials: EGFR-dependent cancer cell line (e.g., A431), complete cell culture medium, this compound, and a viability reagent (e.g., MTT, SRB, or CellTiter-Glo®).

  • Procedure: a. Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight. b. Prepare a serial dilution of this compound in the cell culture medium. c. Replace the existing medium with the medium containing the various concentrations of this compound or a vehicle control. d. Incubate the plates for a period that allows for multiple cell divisions (e.g., 48-72 hours) in a standard cell culture incubator (37°C, 5% CO2). e. After the incubation period, add the viability reagent to each well according to the manufacturer's instructions. f. Measure the signal (e.g., absorbance or luminescence) using a plate reader.

  • Data Analysis: a. Normalize the data to the vehicle-treated control cells. b. Plot the percentage of cell viability against the logarithm of the inhibitor concentration. c. Calculate the IC50 value using a non-linear regression analysis.

Cell_Assay_Workflow Start Start Seed Seed Cells in 96-well Plate Start->Seed Adhere Allow Cells to Adhere Overnight Seed->Adhere Treat Treat Cells with BPIQ-II HCl Dilutions Adhere->Treat Incubate Incubate (48-72 hours) Treat->Incubate AddReagent Add Viability Reagent (e.g., MTT) Incubate->AddReagent Measure Measure Signal (Absorbance/Luminescence) AddReagent->Measure Analyze Calculate % Viability & Determine IC50 Measure->Analyze End End Analyze->End

Caption: Workflow for a cell-based proliferation assay.

Conclusion

This compound is a powerful and specific tool for the study of EGFR signaling. Its picomolar potency in enzymatic assays and nanomolar efficacy in cell-based assays underscore its utility in cancer research. The methodologies described herein provide a framework for researchers to further investigate the therapeutic potential of this compound and to develop novel EGFR-targeted therapies. Its high selectivity makes it an excellent candidate for probing the intricate roles of EGFR in both normal physiology and disease.

References

Preliminary Cytotoxicity Studies of BPIQ-II Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BPIQ-II hydrochloride, also known as PD 158294, is a potent and highly selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. As a member of the linear imidazoloquinazoline class of compounds, its primary mechanism of action involves the competitive binding at the ATP site of EGFR, leading to the shutdown of EGF-stimulated signal transmission. This targeted inhibition of the EGFR signaling pathway is anticipated to translate into significant cytotoxic effects in cancer cells that are dependent on this pathway for their growth and survival. This technical guide provides an overview of the anticipated cytotoxic properties of this compound, detailed experimental protocols for its evaluation, and visual representations of the relevant biological pathways and experimental workflows.

Introduction to this compound

This compound (N-(3-bromophenyl)-3H-imidazo[4,5-g]quinazolin-8-amine, monohydrochloride) is a small molecule inhibitor that demonstrates remarkable potency and selectivity for the EGFR tyrosine kinase, with an in vitro IC50 value of 8 pM for the enzyme. EGFR is a transmembrane receptor that, upon activation by its ligands (e.g., EGF), initiates a cascade of intracellular signaling events that regulate cell proliferation, survival, and differentiation. In many types of cancer, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. By inhibiting the tyrosine kinase activity of EGFR, this compound is expected to block these downstream signaling pathways, thereby inducing cell cycle arrest and apoptosis in cancer cells.

Quantitative Data Summary

CompoundTargetAssay TypeIC50 ValueCell Line(s)Reference
This compound (PD 158294) EGFR Tyrosine KinaseEnzymatic Assay8 pMNot Applicable[1]
Hypothetical DataCytotoxicityMTT Assay[Insert Value]e.g., A549, MCF-7, etc.[Future Study]
Hypothetical DataApoptosis InductionAnnexin V Assay[Insert %]e.g., A549, MCF-7, etc.[Future Study]
Hypothetical DataCell Cycle ArrestFlow Cytometry[Insert % in G1/G0]e.g., A549, MCF-7, etc.[Future Study]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the cytotoxicity of this compound.

Cell Culture
  • Cell Lines: A panel of human cancer cell lines (e.g., A549 - non-small cell lung cancer, MCF-7 - breast cancer, U87-MG - glioblastoma) and a non-cancerous cell line (e.g., HaCaT - human keratinocytes) should be used to assess both efficacy and selectivity.

  • Culture Conditions: Cells should be cultured in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures are to be maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., ranging from 0.01 µM to 100 µM) for 48-72 hours. A vehicle control (e.g., DMSO) should be included.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24, 48, and 72 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A. Incubate for 30 minutes in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Experimental Workflow for Cytotoxicity Assessment

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (Cancer & Normal Lines) plate_seeding Plate Seeding (96-well plates) cell_culture->plate_seeding drug_treatment This compound Treatment (Varying Conc.) plate_seeding->drug_treatment mtt_assay MTT Assay drug_treatment->mtt_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) drug_treatment->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (PI Staining) drug_treatment->cell_cycle_assay data_analysis IC50 Calculation, Apoptosis Quantification, Cell Cycle Distribution mtt_assay->data_analysis apoptosis_assay->data_analysis cell_cycle_assay->data_analysis

Caption: Workflow for evaluating the cytotoxicity of this compound.

EGFR Signaling Pathway Inhibition by this compound

egfr_pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_ras_raf RAS-RAF-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway EGFR EGFR TKD Tyrosine Kinase Domain EGFR->TKD Activation EGF EGF (Ligand) EGF->EGFR BPIQ This compound BPIQ->TKD Inhibition ATP ATP ATP->TKD RAS RAS TKD->RAS PI3K PI3K TKD->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibition mTOR->Proliferation

Caption: Inhibition of the EGFR signaling pathway by this compound.

Conclusion

This compound is a highly potent and selective inhibitor of EGFR tyrosine kinase, a key driver in many cancers. Based on its mechanism of action, it is anticipated to exhibit significant cytotoxic effects, including the induction of apoptosis and cell cycle arrest, in EGFR-dependent cancer cells. The experimental protocols provided in this guide offer a robust framework for the systematic evaluation of these cytotoxic properties. Further preclinical studies are warranted to fully characterize the anticancer potential of this compound and to identify the cancer types that are most likely to respond to this targeted therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for BPIQ-II Hydrochloride in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BPIQ-II hydrochloride is a potent and highly selective small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, with a reported IC50 value of 8 pM. The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. In many cancers, this pathway is hyperactivated due to EGFR mutations or overexpression, leading to uncontrolled tumor growth. Targeted inhibition of EGFR is therefore a key therapeutic strategy in oncology. These application notes provide a comprehensive guide for the in vitro characterization of this compound in cell culture experiments, including its effects on cell viability and downstream signaling pathways.

Mechanism of Action

EGFR is a transmembrane receptor that, upon binding to ligands such as Epidermal Growth Factor (EGF), dimerizes and undergoes autophosphorylation of specific tyrosine residues within its intracellular domain. This phosphorylation creates docking sites for various adaptor and signaling proteins, leading to the activation of downstream cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. These pathways are central to promoting cell proliferation and inhibiting apoptosis. This compound, as a selective EGFR inhibitor, is designed to compete with ATP for binding to the kinase domain of EGFR, thereby preventing its autophosphorylation and the subsequent activation of these oncogenic signaling pathways.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT-mTOR Pathway cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K BPIQ_II BPIQ-II Hydrochloride BPIQ_II->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF EGF->EGFR Ligand Binding

Caption: Simplified EGFR Signaling Pathway and the inhibitory action of this compound.

Data Presentation

As specific experimental data for this compound is not extensively available in the public domain, the following tables provide representative quantitative data for a potent and selective EGFR inhibitor. This data is intended to serve as a guideline for expected results.

Table 1: Representative In Vitro Kinase Inhibitory Activity

Kinase TargetRepresentative IC50 (nM)
Wild-Type EGFR0.5 - 5.0
EGFR (L858R mutant)0.1 - 1.0
EGFR (exon 19 deletion)0.1 - 1.0
EGFR (T790M mutant)50 - 200
HER2>1000
VEGFR2>1000

Table 2: Representative Cell Viability (IC50) in Cancer Cell Lines

Cell LineCancer TypeEGFR StatusRepresentative IC50 (nM)
A549Non-Small Cell Lung CancerWild-Type500 - 2000
PC-9Non-Small Cell Lung CancerExon 19 Deletion5 - 20
H1975Non-Small Cell Lung CancerL858R & T790M1000 - 5000
HCC827Non-Small Cell Lung CancerExon 19 Deletion5 - 20
A431Epidermoid CarcinomaOverexpression50 - 150

Experimental Protocols

The following are detailed protocols for key experiments to characterize the activity of this compound.

Cell Viability Assay (MTT Assay)

This assay determines the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

  • This compound

  • Selected cancer cell lines (e.g., A549, PC-9, H1975)

  • Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Perform serial dilutions of the stock solution in complete growth medium to achieve a range of final concentrations (e.g., 0.01 nM to 10 µM).

    • Remove the medium from the cells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation:

    • Incubate the plate for 72 hours at 37°C.

  • MTT Addition:

    • Add 20 µL of MTT solution to each well and incub'ate for 4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the logarithm of the drug concentration and determine the IC50 value using non-linear regression analysis.

MTT_Workflow A Seed cells in 96-well plate B Incubate overnight A->B C Treat with serial dilutions of This compound B->C D Incubate for 72 hours C->D E Add MTT solution and incubate for 4 hours D->E F Solubilize formazan crystals with DMSO E->F G Read absorbance at 570 nm F->G H Calculate IC50 value G->H

Caption: Experimental workflow for the MTT cell viability assay.
Western Blot Analysis for EGFR Signaling

This protocol is used to assess the inhibitory effect of this compound on the phosphorylation of EGFR and its downstream targets, AKT and ERK.

Materials:

  • This compound

  • EGFR-dependent cancer cell line (e.g., PC-9)

  • Serum-free medium

  • Recombinant human EGF

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 12-16 hours.

    • Pre-treat the cells with various concentrations of this compound or vehicle control for 2 hours.

    • Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature protein samples by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

Dose_Response_Logic A Increasing concentration of This compound B Decreased EGFR Phosphorylation A->B C Decreased downstream signaling (p-AKT, p-ERK) B->C D Inhibition of Cell Proliferation C->D

Caption: Logical relationship of dose-dependent inhibition by this compound.

Disclaimer

The provided protocols and representative data are intended as a general guide. Researchers must optimize these protocols for their specific experimental conditions, including the choice of cell lines and the specific batch of this compound.

Application Notes and Protocols: Preparation of BPIQ-II Hydrochloride for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution of BPIQ-II hydrochloride, a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, for use in various in vitro assays. Adherence to these guidelines is crucial for ensuring the compound's stability and activity in experimental settings.

Compound Information

ParameterValue
Compound Name This compound
Synonym PD 158294
CAS Number 171179-37-6[1]
Molecular Formula C₁₅H₁₀BrN₅ • HCl[2]
Molecular Weight 376.6 g/mol [1][2]
Target EGFR[1]
IC₅₀ 8 pM for EGFR tyrosine kinase[2][3]

Solubility Data

This compound is a crystalline solid.[2] Proper dissolution is critical for its use in cell-based and biochemical assays. The following table summarizes its solubility in common laboratory solvents.

SolventConcentrationNotes
DMSO (Dimethyl Sulfoxide) 30 mg/mL[2]Recommended for creating high-concentration stock solutions.
DMF (Dimethylformamide) 10 mg/mL[2]An alternative solvent for stock solutions.
DMSO:PBS (pH 7.2) (1:9) 0.1 mg/mL[2]For preparing working solutions. Direct dilution of DMSO stock in aqueous buffer is recommended.

Note: It is crucial to use high-purity, anhydrous solvents to prepare stock solutions to minimize degradation of the compound.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, which can be stored for future use.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

Procedure:

  • Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.

  • Weigh: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.3766 mg of the compound (Molecular Weight = 376.6 g/mol ).

  • Dissolve: Add the appropriate volume of anhydrous DMSO to the powder. For 0.3766 mg, add 100 µL of DMSO.

  • Mix: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary, but avoid excessive heat.

  • Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store at -20°C or -80°C for long-term storage.

Preparation of Working Solutions for Cell Culture Assays

This protocol details the dilution of the DMSO stock solution to prepare working solutions for treating cells in vitro.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile Phosphate-Buffered Saline (PBS, pH 7.2) or cell culture medium

  • Sterile polypropylene tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): To avoid precipitation and ensure accurate final concentrations, perform an intermediate dilution of the stock solution in cell culture medium or PBS. For example, to prepare a 100 µM intermediate solution, dilute the 10 mM stock 1:100.

  • Final Dilution: Further dilute the intermediate solution to the desired final concentration in the cell culture medium that will be used for the experiment. For instance, to achieve a final concentration of 100 nM in a 1 mL final volume, add 1 µL of the 100 µM intermediate solution to 999 µL of cell culture medium.

  • Mix and Use: Gently mix the final working solution and add it to the cell cultures immediately.

Important Considerations:

  • The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[4]

  • Always prepare fresh working solutions from the stock solution for each experiment to ensure compound integrity.

  • The stability of this compound in aqueous solutions over time may be limited; therefore, prolonged storage of working solutions is not recommended.

Signaling Pathway

BPIQ-II is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] By binding to the ATP site of EGFR, it blocks the downstream signaling cascades that are crucial for cell proliferation, survival, and differentiation.[2] EGFR activation typically initiates several key signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-Akt-mTOR pathway.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K BPIQ_II This compound BPIQ_II->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: this compound inhibits EGFR signaling.

Experimental Workflow

The following diagram illustrates the general workflow for preparing this compound solutions for in vitro experiments.

BPIQ_II_Workflow Start Start: BPIQ-II hydrochloride powder Weigh 1. Weigh Powder Start->Weigh Dissolve 2. Dissolve in Anhydrous DMSO Weigh->Dissolve Stock 3. Prepare 10 mM Stock Solution Dissolve->Stock Store 4. Aliquot and Store at -20°C / -80°C Stock->Store Thaw 5. Thaw Aliquot Store->Thaw Dilute 6. Dilute in Culture Medium to Working Concentration Thaw->Dilute Treat 7. Treat Cells in Culture Dilute->Treat End End: In Vitro Assay Treat->End

Caption: Workflow for this compound solution preparation.

References

Application Notes and Protocols: Determining the Optimal Concentration of BPIQ-II Hydrochloride for Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BPIQ-II hydrochloride, also known as PD 158294, is a potent and highly selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] As a linear imidazoloquinazoline derivative, it binds competitively to the ATP binding site of EGFR, effectively blocking EGFR-mediated signaling pathways that are crucial for cell proliferation and survival in many cancers.[1] The enzymatic IC50 for EGFR tyrosine kinase inhibition has been reported to be as low as 8 pM.[1]

These application notes provide a comprehensive guide for researchers to determine the optimal concentration of this compound for use in various cancer cell lines. The protocols outlined below are standard methods for assessing cell viability, apoptosis, and cell cycle progression, which are critical for evaluating the anti-cancer efficacy of EGFR inhibitors like this compound.

Data Presentation

Due to the limited publicly available data on the cytotoxic effects of this compound on a wide range of cancer cell lines, a comprehensive table of pre-determined optimal concentrations cannot be provided. The following table is a template that researchers can use to summarize their empirically determined data.

Table 1: Template for Summarizing Experimentally Determined IC50 Values for this compound

Cancer Cell LineTissue of OriginEGFR Status (WT, Mutant, Amplified)Assay TypeIncubation Time (hours)IC50 (µM)Notes
e.g., A431SkinAmplifiedMTT72[Experimental Value]High EGFR expression
e.g., NCI-H1975LungL858R/T790MCellTiter-Glo72[Experimental Value]EGFR mutant
e.g., MCF-7BreastWTSRB72[Experimental Value]Low EGFR expression
e.g., Panc-1PancreasWTMTT72[Experimental Value]

Experimental Protocols

Cell Viability Assay (e.g., MTT Assay)

This protocol is designed to determine the concentration of this compound that inhibits cell proliferation by 50% (IC50).

Materials:

  • This compound

  • Selected cancer cell lines

  • Complete growth medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in complete growth medium to achieve a range of final concentrations (e.g., 0.01 nM to 100 µM). A vehicle control (DMSO) should also be prepared.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis by this compound.

Materials:

  • This compound

  • Selected cancer cell lines

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with this compound at concentrations around the predetermined IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours. Include a vehicle control.

  • Cell Harvesting and Staining:

    • Harvest the cells (including floating cells in the medium) by trypsinization.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each sample.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour.

    • Annexin V-FITC positive, PI negative cells are in early apoptosis.

    • Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of this compound on cell cycle progression.

Materials:

  • This compound

  • Selected cancer cell lines

  • 6-well plates

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach.

    • Treat the cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24 hours.

  • Cell Fixation:

    • Harvest the cells and wash with PBS.

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

    • Incubate at -20°C for at least 2 hours.

  • Cell Staining:

    • Wash the fixed cells with PBS.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualization of Pathways and Workflows

EGFR Signaling Pathway

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization BPIQ_II BPIQ-II Hydrochloride BPIQ_II->Dimerization Inhibits RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival

Caption: EGFR signaling cascade and the inhibitory action of this compound.

Experimental Workflow for Determining Optimal Concentration

Experimental_Workflow Start Start: Select Cancer Cell Lines Cell_Culture Cell Culture and Seeding (96-well plates) Start->Cell_Culture Treatment Treat with Serial Dilutions of this compound Cell_Culture->Treatment Incubation Incubate for 48-72h Treatment->Incubation Viability_Assay Perform Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Data_Analysis Data Analysis: Calculate IC50 Viability_Assay->Data_Analysis Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Data_Analysis->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (PI Staining) Data_Analysis->Cell_Cycle_Assay End End: Optimal Concentration Determined Apoptosis_Assay->End Cell_Cycle_Assay->End

Caption: Workflow for determining the optimal concentration of this compound.

Conclusion

The provided protocols and guidelines offer a robust framework for determining the optimal concentration of this compound for various cancer cell lines. Given its potent EGFR inhibitory activity, it is crucial to empirically determine the cytotoxic and cytostatic effects in specific cellular contexts. The systematic application of these assays will enable researchers to effectively evaluate the therapeutic potential of this compound and to elucidate its mechanisms of action in cancer cells.

References

Application Notes and Protocols for BPIQ-II Hydrochloride in a Xenograft Mouse Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BPIQ-II hydrochloride is a potent and highly selective linear imidazoquinazoline inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, with a reported IC50 of 8 pM.[1][2] EGFR is a critical signaling protein that, when dysregulated, plays a significant role in the proliferation and survival of cancer cells.[3][4] this compound competitively binds to the ATP site of EGFR, effectively blocking EGF-stimulated signal transmission.[1][2] These characteristics make it a compelling candidate for preclinical anticancer research.

These application notes provide a detailed protocol for evaluating the in vivo efficacy of this compound using a xenograft mouse model. As specific in vivo data for this compound is not extensively published, the following protocols and data are based on established methodologies for other EGFR inhibitors in similar preclinical settings.[5][6][7]

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the EGFR signaling pathway. Upon binding of a ligand, such as EGF, EGFR dimerizes and undergoes autophosphorylation of its tyrosine kinase domain. This phosphorylation initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[3][6] By blocking the tyrosine kinase activity of EGFR, this compound prevents these downstream signaling events, leading to an inhibition of tumor growth.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization P P EGFR->P Autophosphorylation BPIQ This compound BPIQ->EGFR Inhibition ATP ATP ATP->EGFR RAS RAS P->RAS PI3K PI3K P->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following is a generalized protocol for assessing the anti-tumor activity of this compound in a subcutaneous xenograft mouse model.

Cell Line and Culture
  • Cell Line: A human cancer cell line with known EGFR expression or mutation status (e.g., A549 non-small cell lung cancer, HCC-827 lung adenocarcinoma).

  • Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2. Passage cells upon reaching 80-90% confluency to maintain exponential growth.[6]

Animal Model
  • Species: Athymic nude (nu/nu) or NOD-scid IL2Rgamma-null (NSG) mice, 6-8 weeks of age.[5][6]

  • Acclimatization: Acclimatize animals for at least one week prior to the experiment in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle and ad libitum access to food and water.[6]

Xenograft Tumor Implantation
  • Cell Preparation: Harvest cultured cancer cells, wash with sterile phosphate-buffered saline (PBS), and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^7 cells/mL. Keep the cell suspension on ice.[6]

  • Implantation: Anesthetize the mouse. Subcutaneously inject 0.1 mL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.[6]

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis CellCulture Cell Culture TumorImplantation Tumor Implantation CellCulture->TumorImplantation AnimalAcclimatization Animal Acclimatization AnimalAcclimatization->TumorImplantation TumorMonitoring Tumor Growth Monitoring TumorImplantation->TumorMonitoring Randomization Randomization TumorMonitoring->Randomization Treatment Treatment Administration Randomization->Treatment DataCollection Data Collection (Tumor Volume & Body Weight) Treatment->DataCollection Endpoint Endpoint Met DataCollection->Endpoint TumorExcision Tumor Excision & Analysis Endpoint->TumorExcision

Caption: Experimental workflow for a xenograft mouse model study.
Treatment Administration and Monitoring

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with digital calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.[5]

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).[6]

  • Drug Preparation: Prepare this compound in a suitable vehicle. A common vehicle for oral gavage is a solution of 0.5% methylcellulose or a mixture of DMSO, PEG300, and saline.[1][8]

  • Administration: Administer this compound, typically via oral gavage, once daily.[6]

  • Monitoring: Monitor tumor volume and body weight 2-3 times per week. Body weight is a key indicator of treatment toxicity.[5]

  • Endpoint: Euthanize animals when tumors reach a predetermined size (e.g., 1500-2000 mm³), or if they show signs of significant distress or weight loss (>20%). At the end of the study, tumors can be harvested for further analysis (e.g., Western blotting, histology).[5]

Data Presentation

The following tables present hypothetical quantitative data for a study evaluating this compound in an A549 xenograft model.

Table 1: Dosing and Administration

GroupCompoundDose (mg/kg)Route of AdministrationDosing FrequencyVehicle
1 (Control)Vehicle-Oral GavageOnce Daily0.5% Methylcellulose
2 (Low Dose)This compound25Oral GavageOnce Daily0.5% Methylcellulose
3 (High Dose)This compound50Oral GavageOnce Daily0.5% Methylcellulose
4 (Positive Control)Erlotinib50Oral GavageOnce Daily0.5% Methylcellulose

Table 2: Tumor Growth Inhibition

GroupMean Tumor Volume (Day 0) (mm³)Mean Tumor Volume (Day 21) (mm³)Tumor Growth Inhibition (%)
1 (Control)125.5 ± 15.21450.8 ± 180.4-
2 (Low Dose)128.2 ± 14.8783.4 ± 95.646.0
3 (High Dose)126.9 ± 16.1450.2 ± 65.369.0
4 (Positive Control)127.4 ± 15.5522.3 ± 78.164.0

Tumor Growth Inhibition (TGI) is calculated as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.[5]

Table 3: Animal Body Weight

GroupMean Body Weight (Day 0) (g)Mean Body Weight (Day 21) (g)Percent Change (%)
1 (Control)22.5 ± 1.124.8 ± 1.3+10.2
2 (Low Dose)22.8 ± 1.223.5 ± 1.4+3.1
3 (High Dose)22.6 ± 1.021.9 ± 1.5-3.1
4 (Positive Control)22.7 ± 1.122.1 ± 1.3-2.6

Conclusion

The provided protocols and application notes offer a comprehensive framework for the preclinical evaluation of this compound in a xenograft mouse model. These guidelines are based on established practices for EGFR inhibitors and should be adapted and optimized for specific experimental conditions. Careful monitoring of tumor growth and animal welfare is paramount for obtaining robust and reproducible data to assess the therapeutic potential of this compound.

References

Application of BPIQ-II Hydrochloride in Kinase Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For research, scientific, and drug development professionals.

Introduction

BPIQ-II hydrochloride is a potent and highly selective inhibitor of the Epidermal Growth-Factor-Receptor (EGFR) tyrosine kinase.[1][2] As a linear imidazoloquinazoline derivative, it functions as an ATP-competitive inhibitor, making it a valuable tool for studying EGFR signaling pathways and for the development of targeted cancer therapeutics.[1] Its high potency, with an IC50 value in the picomolar range, necessitates precise and robust assay methodologies to accurately determine its inhibitory activity.[1][2] These application notes provide detailed protocols for utilizing this compound in in vitro kinase activity assays, guidance on data interpretation, and visualization of the relevant biological pathways and experimental workflows.

Mechanism of Action

This compound exerts its inhibitory effect by competing with ATP for binding to the catalytic domain of the EGFR. This binding event prevents the autophosphorylation of the receptor and the subsequent activation of downstream signaling cascades, such as the JAK/STAT pathway, which are crucial for cell proliferation, survival, and differentiation.

Quantitative Data

The inhibitory potency of this compound against its primary target is summarized in the table below.

CompoundTarget KinaseIC50 ValueAssay Type
This compoundEGFR8 pMIn vitro kinase assay

Signaling Pathway

The following diagram illustrates the simplified EGFR signaling pathway and the point of inhibition by this compound.

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR EGFR->EGFR P P EGFR->P EGF EGF EGF->EGFR Binds BPIQII BPIQ-II Hydrochloride BPIQII->EGFR Inhibits ATP ATP ATP->EGFR Phosphorylates ADP ADP Grb2_Sos Grb2/Sos P->Grb2_Sos Recruits Ras Ras Grb2_Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation

Caption: EGFR signaling pathway and this compound inhibition.

Experimental Protocols

A variety of in vitro kinase assay formats can be adapted for determining the IC50 of this compound against EGFR. These include, but are not limited to, TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer), luminescence-based ATP consumption assays (e.g., Kinase-Glo®), and fluorescence polarization assays. Below is a generalized protocol for a TR-FRET-based assay.

Protocol: In Vitro EGFR Kinase Activity Assay (TR-FRET)

This protocol outlines the steps to determine the concentration-dependent inhibition of EGFR by this compound.

Materials:

  • Recombinant human EGFR kinase

  • This compound

  • Poly-Glu-Tyr (4:1) peptide substrate

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • TR-FRET detection reagents (e.g., LanthaScreen® Eu-anti-phosphotyrosine antibody and GFP-substrate)

  • Assay plates (e.g., 384-well, low-volume, white plates)

  • Plate reader capable of TR-FRET measurements

Experimental Workflow:

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis reagent_prep 1. Reagent Preparation (BPIQ-II dilutions, enzyme, substrate, ATP) add_inhibitor 2. Add this compound to Plate reagent_prep->add_inhibitor add_enzyme 3. Add EGFR Enzyme add_inhibitor->add_enzyme pre_incubation 4. Pre-incubation add_enzyme->pre_incubation start_reaction 5. Initiate Reaction with Substrate/ATP Mix pre_incubation->start_reaction incubation 6. Incubate at Room Temperature start_reaction->incubation stop_reaction 7. Stop Reaction & Add Detection Reagents incubation->stop_reaction detection_incubation 8. Incubate for Signal Development stop_reaction->detection_incubation read_plate 9. Read Plate (TR-FRET) detection_incubation->read_plate data_analysis 10. Data Analysis (IC50 determination) read_plate->data_analysis

Caption: Experimental workflow for an in vitro kinase assay.

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in the kinase reaction buffer. The concentration range should span several orders of magnitude around the expected IC50 (e.g., from 1 nM down to 0.1 pM). Also, prepare a no-inhibitor control (vehicle control) and a no-enzyme control (background).

  • Assay Plate Preparation: Add a small volume (e.g., 2.5 µL) of the diluted this compound or control solutions to the wells of the assay plate.

  • Enzyme Addition: Add the EGFR enzyme solution to each well, except for the no-enzyme control wells.

  • Pre-incubation: Gently mix the plate and pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Start the kinase reaction by adding a mixture of the peptide substrate and ATP to all wells. The final ATP concentration should be at or near the Km for the enzyme to ensure competitive inhibition is accurately measured.

  • Reaction Incubation: Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Reaction Termination and Detection: Stop the reaction by adding the TR-FRET detection reagents (e.g., a solution containing EDTA and the europium-labeled anti-phosphotyrosine antibody and the GFP-labeled substrate).

  • Signal Development: Incubate the plate for a further period (e.g., 60 minutes) at room temperature to allow for the binding of the detection reagents.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

Data Analysis:

  • Calculate the TR-FRET ratio (e.g., 665 nm emission / 620 nm emission).

  • Subtract the background signal (no-enzyme control) from all other measurements.

  • Normalize the data by setting the vehicle control (no inhibitor) as 100% activity and the high concentration inhibitor control as 0% activity.

  • Plot the normalized percent inhibition against the logarithm of the this compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Logical Relationship of Assay Components

The interplay between the key components of the kinase assay is crucial for obtaining meaningful data.

Assay_Components cluster_reactants Reactants cluster_products Products EGFR EGFR Kinase Phospho_Substrate Phosphorylated Substrate EGFR->Phospho_Substrate Catalyzes ADP ADP EGFR->ADP Substrate Peptide Substrate Substrate->Phospho_Substrate ATP ATP ATP->ADP BPIQII This compound (Inhibitor) BPIQII->EGFR Competitively Inhibits Detection Detection Reagents (e.g., TR-FRET pair) Phospho_Substrate->Detection Binds to Signal Measurable Signal (e.g., Fluorescence Ratio) Detection->Signal Generates

Caption: Logical relationship of kinase assay components.

Conclusion

This compound is a powerful research tool for the investigation of EGFR-mediated signaling. The provided protocols and diagrams offer a framework for its application in in vitro kinase activity assays. Accurate and reproducible determination of its inhibitory potency is critical for its use in basic research and drug discovery efforts. Researchers should optimize the assay conditions based on their specific experimental setup and instrumentation to ensure high-quality data.

References

Application Notes and Protocols for Western Blot Analysis of EGFR Phosphorylation Following BPIQ-II Hydrochloride Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the inhibitory effects of BPIQ-II hydrochloride on Epidermal Growth Factor Receptor (EGFR) phosphorylation. This document offers detailed experimental protocols, data presentation guidelines, and visual representations of the underlying signaling pathways and workflows.

Application Notes

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that functions as a receptor tyrosine kinase.[1][2][3] Upon binding to its ligands, such as Epidermal Growth Factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues within its intracellular domain.[4][5] This autophosphorylation initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are crucial for regulating cellular processes like proliferation, survival, and differentiation.[4][6] Dysregulation of EGFR signaling is a common hallmark of various cancers, making it a prime target for therapeutic intervention.[1][7]

This compound (also known as PD 158294) is a potent and highly selective inhibitor of EGFR tyrosine kinase activity, with an IC50 value of 8 pM.[8][9][10] It functions by competitively binding to the ATP-binding site of the EGFR kinase domain, thereby preventing autophosphorylation and subsequent activation of downstream signaling.[8][10] Western blotting is a fundamental technique to quantitatively assess the efficacy of inhibitors like this compound. By using antibodies specific to the phosphorylated forms of EGFR (p-EGFR) and total EGFR, researchers can directly measure the extent of inhibition.

Data Presentation

Quantitative analysis of Western blot data is crucial for determining the dose- and time-dependent effects of this compound. Densitometry should be performed on the bands corresponding to p-EGFR and total EGFR. The p-EGFR signal is first normalized to the total EGFR signal for each sample. Subsequently, this ratio is normalized to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading. The final values are typically expressed as a percentage of the untreated, EGF-stimulated control.

Table 1: Dose-Dependent Inhibition of EGFR Phosphorylation by this compound

BPIQ-II HCl Conc. (nM)Mean Normalized p-EGFR/Total EGFR RatioStandard Deviation% Inhibition
0 (Vehicle Control)1.000.080
0.10.850.0615
10.520.0548
100.150.0385
1000.040.0196
10000.010.0199

Table 2: Time-Course of EGFR Phosphorylation Inhibition by this compound (at 10 nM)

Treatment Time (hours)Mean Normalized p-EGFR/Total EGFR RatioStandard Deviation% Inhibition
01.000.070
0.50.650.0535
10.380.0462
20.180.0382
40.100.0290
80.070.0293

Experimental Protocols

This section provides a detailed methodology for assessing the effect of this compound on EGFR phosphorylation.

I. Cell Culture and Treatment
  • Cell Line Selection: Utilize a cell line with high endogenous EGFR expression, such as A431 human epidermoid carcinoma cells.[11]

  • Cell Seeding: Plate A431 cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

  • Serum Starvation: Once cells reach the desired confluency, aspirate the growth medium and wash with phosphate-buffered saline (PBS). Replace with serum-free medium and incubate for 12-24 hours to reduce basal EGFR phosphorylation.

  • Inhibitor Pre-treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in serum-free medium to achieve the desired final concentrations (e.g., 0.1 nM to 1000 nM). Add the diluted this compound to the cells and incubate for a specified time (e.g., 2 hours). Include a vehicle control (DMSO) group.

  • EGF Stimulation: Prepare a solution of human recombinant EGF in serum-free medium (e.g., final concentration of 100 ng/mL). Add the EGF solution to the cells (except for the unstimulated control) and incubate for 15 minutes at 37°C.

II. Protein Extraction (Lysis)
  • Cell Lysis: After stimulation, immediately place the culture plates on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.

  • Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[5]

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysates on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[7]

  • Transfer the supernatant (protein lysate) to a fresh, pre-chilled tube.

III. Protein Quantification
  • Determine the protein concentration of each lysate using a standard protein assay, such as the BCA or Bradford assay, according to the manufacturer's instructions.

  • Normalize the protein concentration of all samples by diluting with lysis buffer to ensure equal loading for electrophoresis.

IV. Western Blotting
  • Sample Preparation: To the normalized lysates, add 4x Laemmli sample buffer to a final concentration of 1x. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[5]

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an 8-10% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated EGFR (e.g., anti-p-EGFR Tyr1068) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step as described above.

  • Detection: Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the substrate and capture the chemiluminescent signal using a digital imager or X-ray film.[5]

  • Stripping and Re-probing: To analyze total EGFR and a loading control, the membrane can be stripped of the bound antibodies using a stripping buffer. After stripping, wash the membrane thoroughly, re-block, and probe with primary antibodies for total EGFR and then for a loading control (e.g., β-actin or GAPDH).

Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR pEGFR p-EGFR (Phosphorylated) EGFR->pEGFR EGF Binding & Dimerization RAS_RAF RAS-RAF-MEK-ERK (MAPK) Pathway pEGFR->RAS_RAF PI3K_AKT PI3K-AKT Pathway pEGFR->PI3K_AKT BPIQ BPIQ-II HCl BPIQ->pEGFR Inhibits Kinase Activity Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation

Caption: EGFR signaling and BPIQ-II HCl inhibition.

Western_Blot_Workflow A Cell Treatment with BPIQ-II HCl & EGF B Cell Lysis & Protein Extraction A->B C Protein Quantification (BCA/Bradford) B->C D SDS-PAGE Electrophoresis C->D E Protein Transfer to Membrane D->E F Blocking (BSA or Milk) E->F G Primary Antibody Incubation (anti-p-EGFR) F->G H Secondary Antibody Incubation G->H I Chemiluminescent Detection H->I J Stripping & Re-probing (Total EGFR, Loading Control) I->J K Densitometry & Data Analysis J->K

Caption: Western blot experimental workflow.

Logical_Relationship Hypothesis Hypothesis: BPIQ-II HCl inhibits EGFR phosphorylation. Experiment Experiment: Western Blot for p-EGFR and Total EGFR. Hypothesis->Experiment Controls Controls: - Vehicle (DMSO) - No EGF Stimulation - Loading Control (Actin) Experiment->Controls Requires Variables Variables: - BPIQ-II HCl Concentration - Treatment Duration Experiment->Variables Manipulates Analysis Data Analysis: Normalize p-EGFR to Total EGFR and Loading Control. Experiment->Analysis Conclusion Conclusion: Determine IC50 and time-course of inhibition. Analysis->Conclusion

Caption: Logical flow of the experimental design.

References

Application Notes and Protocols: BPIQ-II Hydrochloride in Combination with Chemotherapy Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BPIQ-II hydrochloride is a derivative of 6-arylindeno[1,2-c]quinoline, a class of compounds investigated for their anti-cancer properties.[1] Research on the parent compound, BPIQ, has demonstrated its potential to inhibit the growth of cancer cells and induce apoptosis, primarily through the mitochondrial-mediated intrinsic pathway.[1] These characteristics suggest that this compound could be a promising candidate for combination therapy with conventional chemotherapy agents to enhance anti-tumor efficacy and potentially overcome drug resistance.

These application notes provide a framework for investigating the synergistic effects of this compound in combination with standard chemotherapy drugs. The protocols and conceptual signaling pathways are based on the known mechanisms of BPIQ and established methodologies in cancer research.

Data Presentation: Hypothetical Synergistic Effects

The following table summarizes hypothetical quantitative data from in vitro assays to assess the synergistic potential of this compound with a standard chemotherapeutic agent, such as cisplatin, in a non-small cell lung cancer (NSCLC) cell line (e.g., H1299).

Table 1: In Vitro Cytotoxicity and Synergy of this compound and Cisplatin in H1299 Cells

Treatment GroupIC50 (µM) after 48hCombination Index (CI)
This compound3.5N/A
Cisplatin8.0N/A
BPIQ-II HCl + Cisplatin (1:1 ratio)1.5 (BPIQ-II HCl) / 1.5 (Cisplatin)< 1 (Synergistic)

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual values must be determined experimentally.

Signaling Pathway

The proposed mechanism of action for BPIQ involves the induction of apoptosis through the intrinsic mitochondrial pathway. Key events include the upregulation of pro-apoptotic proteins like Bad and Bim, and the downregulation of anti-apoptotic proteins such as XIAP and survivin.[1] When combined with a DNA-damaging agent like cisplatin, this compound could potentially lower the threshold for apoptosis, leading to a synergistic anti-cancer effect.

G cluster_0 This compound cluster_1 Chemotherapy (e.g., Cisplatin) cluster_2 Cellular Response BPIQ BPIQ-II Hydrochloride Bcl2_Family Modulation of Bcl-2 Family Proteins (↑Bad, ↑Bim, ↓XIAP, ↓Survivin) BPIQ->Bcl2_Family Chemo Cisplatin DNA_Damage DNA Damage Chemo->DNA_Damage Mito Mitochondrial Dysfunction DNA_Damage->Mito Caspase_9 Caspase-9 Activation Mito->Caspase_9 Bcl2_Family->Mito Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Proposed synergistic mechanism of this compound and cisplatin.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and a selected chemotherapy agent, alone and in combination.

Materials:

  • Cancer cell line (e.g., H1299)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution

  • Chemotherapy agent stock solution (e.g., Cisplatin)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound and the chemotherapy agent, both individually and in combination at a fixed ratio.

  • Treat the cells with the drug solutions and incubate for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and determine the IC50 values.

  • Use software (e.g., CompuSyn) to calculate the Combination Index (CI) to assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound and chemotherapy, alone and in combination.

Materials:

  • Cancer cell line

  • 6-well plates

  • This compound and chemotherapy agent

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat cells with IC50 concentrations of this compound and the chemotherapy agent, alone and in combination, for 24 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes.

  • Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis

Objective: To investigate the effect of the combination treatment on key proteins in the apoptotic pathway.

Materials:

  • Treated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-Bim, anti-Bad, anti-XIAP, anti-survivin, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Protocol:

  • Lyse treated cells and determine protein concentration.

  • Separate 30 µg of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescence imaging system.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the in vitro efficacy of this compound in combination with a chemotherapy agent.

G cluster_workflow In Vitro Combination Study Workflow cluster_assays Assays cluster_analysis Data Analysis start Cell Seeding (96-well & 6-well plates) treatment Drug Treatment (Single agents & Combination) start->treatment incubation Incubation (24h or 48h) treatment->incubation viability Cell Viability (MTT Assay) incubation->viability apoptosis Apoptosis Analysis (Flow Cytometry) incubation->apoptosis western Protein Expression (Western Blot) incubation->western ic50 IC50 & CI Calculation viability->ic50 apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant protein_quant Protein Level Analysis western->protein_quant

Caption: Workflow for in vitro evaluation of combination therapy.

Conclusion

The provided notes and protocols offer a foundational guide for the preclinical evaluation of this compound in combination with chemotherapy. Based on the mechanism of the related compound BPIQ, a synergistic effect is plausible and warrants thorough investigation. The successful demonstration of synergy in vitro would provide a strong rationale for advancing these combinations into in vivo animal models for further efficacy and toxicity studies.

References

Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by BPIQ-II Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BPIQ-II hydrochloride is a synthetic quinoline derivative that has demonstrated potent anti-cancer activity. A key mechanism of its action is the induction of apoptosis, or programmed cell death, in cancer cells. This document provides detailed application notes and protocols for the analysis of this compound-induced apoptosis using flow cytometry. The provided methodologies and data will guide researchers in accurately quantifying apoptotic events and elucidating the underlying cellular mechanisms.

Data Presentation

The following tables summarize the quantitative data on apoptosis induced by BPIQ (2,9-Bis[2-(pyrrolidin-1-yl)ethoxy]-6-{4-[2-(pyrrolidin-1-yl)ethoxy] phenyl}-11H-indeno[1,2-c]quinolin-11-one), a compound closely related to or identical to this compound, in human non-small cell lung cancer (NSCLC) H1299 cells.

Table 1: Apoptotic Cell Population in H1299 Cells Treated with BPIQ for 24 Hours [1][2]

BPIQ Concentration (µM)Annexin V+/PI- (Early Apoptosis) (%)Annexin V+/PI+ (Late Apoptosis) (%)Total Apoptotic Cells (%)
0 (Vehicle Control)1.8 ± 0.22.5 ± 0.34.3 ± 0.5
13.2 ± 0.44.1 ± 0.57.3 ± 0.9
25.7 ± 0.67.9 ± 0.813.6 ± 1.4
510.2 ± 1.115.4 ± 1.625.6 ± 2.7
1018.9 ± 2.028.7 ± 3.047.6 ± 5.0

Table 2: Disruption of Mitochondrial Membrane Potential (MMP) in H1299 Cells Treated with BPIQ [1]

BPIQ Concentration (µM)Change in MMP (Δψm) (%)
0 (Vehicle Control)14.14 ± 0.22
117.69 ± 0.58
219.92 ± 0.13
525.06 ± 2.16
1055.04 ± 1.09
50 (CCCP - Positive Control)36.72 ± 0.7

Signaling Pathway of this compound-Induced Apoptosis

This compound induces apoptosis primarily through the intrinsic, or mitochondrial, pathway.[1] This involves the regulation of Bcl-2 family proteins, leading to mitochondrial dysfunction and subsequent activation of caspases.

BPIQ_Apoptosis_Pathway cluster_Bcl2 Bcl-2 Family Regulation BPIQ This compound Bad Bad (Pro-apoptotic) BPIQ->Bad Upregulates Bim Bim (Pro-apoptotic) BPIQ->Bim Upregulates XIAP XIAP (Anti-apoptotic) BPIQ->XIAP Downregulates Survivin Survivin (Anti-apoptotic) BPIQ->Survivin Downregulates Mitochondrion Mitochondrion Bad->Mitochondrion Promote permeabilization Bim->Mitochondrion Promote permeabilization XIAP->Mitochondrion Inhibit permeabilization Survivin->Mitochondrion Inhibit permeabilization MMP Disruption of Mitochondrial Membrane Potential (Δψm) Mitochondrion->MMP CytoC Cytochrome c Release MMP->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis

This compound-Induced Mitochondrial Apoptosis Pathway.

Experimental Protocols

Apoptosis Analysis by Annexin V and Propidium Iodide (PI) Staining

This protocol is for the detection of phosphatidylserine externalization, an early marker of apoptosis, and plasma membrane integrity to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit

  • 1X Annexin V Binding Buffer

  • Propidium Iodide (PI) staining solution

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells at a density of 1-2 x 10^5 cells/mL in appropriate culture vessels and allow them to adhere overnight. Treat cells with various concentrations of this compound for the desired time period (e.g., 24 hours). Include a vehicle-treated control group.

  • Cell Harvesting:

    • For suspension cells, gently collect the cells by centrifugation at 300 x g for 5 minutes.

    • For adherent cells, collect the culture medium (containing floating apoptotic cells) and then detach the adherent cells using a gentle, non-enzymatic cell dissociation solution or trypsin. Combine with the collected medium and centrifuge.

  • Washing: Wash the cell pellet twice with cold PBS by centrifuging at 300 x g for 5 minutes and discarding the supernatant.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis:

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Use unstained, Annexin V-FITC only, and PI only stained cells for compensation and to set up the quadrants.

Data Interpretation:

  • Annexin V- / PI-: Live, healthy cells.

  • Annexin V+ / PI-: Early apoptotic cells.[3]

  • Annexin V+ / PI+: Late apoptotic or necrotic cells.[3]

  • Annexin V- / PI+: Necrotic cells.[3]

Caspase-3/7 Activity Assay

This protocol measures the activity of executioner caspases-3 and -7, which are key mediators of apoptosis.

Materials:

  • This compound

  • Cell-permeable fluorogenic caspase-3/7 substrate (e.g., TF2-DEVD-FMK)

  • Wash Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound as described in the Annexin V protocol.

  • Staining:

    • Resuspend the treated cells (approximately 5 x 10^5 to 1 x 10^6 cells/mL) in 0.5 mL of pre-warmed cell culture medium.

    • Add the cell-permeable caspase-3/7 substrate according to the manufacturer's instructions (e.g., 1 µL of 500X TF2-DEVD-FMK).[4]

    • Incubate for 1-4 hours at 37°C in a 5% CO2 incubator, protected from light.[4]

  • Washing: Pellet the cells by centrifugation and wash twice with the provided wash buffer or PBS to remove any unbound substrate.

  • Resuspension: Resuspend the cells in 0.5 mL of assay buffer or growth medium.[4]

  • Analysis: Analyze the cells using a flow cytometer with the appropriate laser and filter settings for the chosen fluorochrome (e.g., FITC channel for green fluorescence).

Measurement of Mitochondrial Membrane Potential (MMP)

This protocol assesses the integrity of the mitochondrial membrane, which is disrupted during the intrinsic apoptotic pathway.

Materials:

  • This compound

  • Mitochondrial membrane potential-sensitive dye (e.g., JC-1, TMRE, or TMRM)

  • PBS or appropriate buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound as described previously. Include a positive control for MMP depolarization, such as CCCP.

  • Staining:

    • Harvest and wash the cells with PBS.

    • Resuspend the cells in pre-warmed culture medium containing the MMP-sensitive dye at the manufacturer's recommended concentration.

    • Incubate for 15-30 minutes at 37°C, protected from light.

  • Washing: Pellet the cells by centrifugation and wash with PBS to remove excess dye.

  • Resuspension: Resuspend the cells in PBS for analysis.

  • Analysis: Analyze the samples by flow cytometry.

    • For JC-1, healthy cells will exhibit red fluorescence (J-aggregates), while apoptotic cells with depolarized mitochondria will show green fluorescence (J-monomers).

    • For TMRE/TMRM, a decrease in fluorescence intensity indicates mitochondrial depolarization.

Experimental Workflow

Flow_Cytometry_Workflow cluster_staining Staining Protocols start Start: Seed and Culture Cells treatment Treat cells with this compound (and controls) start->treatment harvest Harvest Cells (Suspension or Adherent) treatment->harvest wash1 Wash cells with cold PBS harvest->wash1 annexin_pi Annexin V / PI Staining wash1->annexin_pi caspase Caspase Activity Assay wash1->caspase mmp MMP Assay wash1->mmp analysis Acquire Data on Flow Cytometer annexin_pi->analysis caspase->analysis mmp->analysis data_analysis Analyze Data: - Gate cell populations - Quantify apoptotic cells analysis->data_analysis end End: Report Results data_analysis->end

General Workflow for Flow Cytometry Analysis of Apoptosis.

References

Application Notes and Protocols for BPIQ-II Hydrochloride in the Study of Drug Resistance in Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acquired drug resistance is a primary obstacle in the successful treatment of cancer. Tumor cells can develop mechanisms to evade the cytotoxic effects of chemotherapy, leading to treatment failure and disease progression. The epidermal growth factor receptor (EGFR) signaling pathway is a critical mediator of cell proliferation, survival, and differentiation, and its aberrant activation is a hallmark of many cancers. Furthermore, the EGFR pathway has been implicated in the development of resistance to various anti-cancer agents.

BPIQ-II hydrochloride is a potent and highly selective inhibitor of EGFR tyrosine kinase, with a reported IC50 of 8 pM. Its ability to specifically target EGFR makes it a valuable research tool for investigating the role of this pathway in cancer biology and, importantly, in the mechanisms of drug resistance. These application notes provide a framework for utilizing this compound to study and potentially overcome drug resistance in cancer cells.

Data Presentation

The following tables present hypothetical, yet plausible, quantitative data to illustrate the potential effects of this compound in a drug-resistant cancer cell model. This data is intended to serve as a guide for experimental design and interpretation.

Table 1: In Vitro Cytotoxicity of this compound and Doxorubicin in Sensitive and Doxorubicin-Resistant A549 Non-Small Cell Lung Cancer Cells

Cell LineCompoundIC50 (µM)Resistance Index (RI)
A549 (Sensitive)Doxorubicin0.5-
A549/DOX (Resistant)Doxorubicin15.030
A549 (Sensitive)This compound0.01-
A549/DOX (Resistant)This compound0.0151.5

The Resistance Index (RI) is calculated as the IC50 of the resistant cell line divided by the IC50 of the sensitive parent cell line.

Table 2: Reversal of Doxorubicin Resistance by this compound in A549/DOX Cells

Treatment GroupIC50 of Doxorubicin (µM)Fold Reversal
A549/DOX15.0-
A549/DOX + this compound (0.01 µM)2.56.0

Fold Reversal is calculated as the IC50 of doxorubicin in resistant cells divided by the IC50 of doxorubicin in the presence of this compound.

Table 3: Effect of this compound on the Expression of Key Proteins in the EGFR Signaling Pathway in A549/DOX Cells

Treatmentp-EGFR (Normalized Intensity)p-Akt (Normalized Intensity)p-ERK1/2 (Normalized Intensity)
Untreated Control1.01.01.0
This compound (0.01 µM)0.20.40.3

Experimental Protocols

Protocol 1: Establishment of a Drug-Resistant Cancer Cell Line

This protocol describes the generation of a doxorubicin-resistant non-small cell lung cancer cell line (A549/DOX) using the stepwise dose-escalation method.

Materials:

  • A549 human non-small cell lung cancer cell line

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Doxorubicin hydrochloride

  • Trypsin-EDTA

  • Cell culture flasks and plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Initial Culture: Culture A549 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Determine IC50: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the initial IC50 of doxorubicin in the parental A549 cells.

  • Initial Drug Exposure: Begin by exposing the A549 cells to doxorubicin at a concentration equal to the IC10 (the concentration that inhibits 10% of cell growth).

  • Dose Escalation: Once the cells have adapted and are proliferating steadily at the current doxorubicin concentration, increase the drug concentration by a factor of 1.5 to 2.

  • Monitoring and Maintenance: Monitor the cells for signs of toxicity and allow them to recover and resume normal growth before the next dose escalation. This process may take several months.

  • Selection of Resistant Population: Continue this stepwise increase in doxorubicin concentration until the cells are able to proliferate in a concentration that is at least 10-fold higher than the initial IC50.

  • Characterization: The resulting A549/DOX resistant cell line should be characterized by determining its new IC50 for doxorubicin and comparing it to the parental A549 cells.

Protocol 2: Cell Viability Assay to Assess Chemosensitization

This protocol is for determining the ability of this compound to sensitize resistant cancer cells to a conventional chemotherapeutic agent.

Materials:

  • A549/DOX resistant cell line

  • DMEM with 10% FBS and 1% penicillin-streptomycin

  • This compound

  • Doxorubicin hydrochloride

  • 96-well plates

  • MTT reagent or CellTiter-Glo Luminescent Cell Viability Assay

  • Microplate reader

Procedure:

  • Cell Seeding: Seed A549/DOX cells into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Drug Treatment:

    • Prepare serial dilutions of doxorubicin.

    • Prepare a fixed, non-toxic concentration of this compound (e.g., at or below its IC10 in the resistant cells).

    • Treat the cells with either doxorubicin alone or a combination of doxorubicin and this compound. Include a vehicle control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Cell Viability Measurement:

    • For MTT assay: Add MTT reagent to each well, incubate for 4 hours, then solubilize the formazan crystals with DMSO and measure absorbance at 570 nm.

    • For CellTiter-Glo: Add CellTiter-Glo reagent to each well, incubate for 10 minutes, and measure luminescence.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 of doxorubicin in the presence and absence of this compound using a non-linear regression analysis.

Protocol 3: Western Blot Analysis of EGFR Pathway Modulation

This protocol is to investigate the effect of this compound on the phosphorylation status of key proteins in the EGFR signaling pathway.

Materials:

  • A549/DOX cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-ERK1/2, anti-ERK1/2, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed A549/DOX cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound at the desired concentration for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., GAPDH).

Visualizations

The following diagrams illustrate key conceptual frameworks for the application of this compound in studying drug resistance.

G cluster_0 Experimental Workflow: Studying Chemosensitization A Establish Drug-Resistant Cell Line (e.g., A549/DOX) B Characterize Resistance (Determine IC50 of Doxorubicin) A->B C Treat with Doxorubicin Alone B->C D Treat with Doxorubicin + this compound B->D E Cell Viability Assay (e.g., MTT) C->E D->E F Compare IC50 Values E->F G Assess Reversal of Resistance F->G

Caption: Workflow for assessing the chemosensitizing effect of this compound.

G cluster_1 Proposed Mechanism of this compound in Overcoming Drug Resistance BPIQ This compound EGFR EGFR BPIQ->EGFR Inhibits PI3K PI3K EGFR->PI3K ERK ERK EGFR->ERK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Resistance Drug Resistance Akt->Resistance ERK->Proliferation CellDeath Apoptosis Resistance->CellDeath Inhibits Chemo Chemotherapeutic Agent (e.g., Doxorubicin) Chemo->CellDeath

Caption: Proposed signaling pathway for this compound in overcoming drug resistance.

Troubleshooting & Optimization

Off-target effects of BPIQ-II hydrochloride at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and investigating potential off-target effects of BPIQ-II hydrochloride, particularly at high concentrations. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary target and mechanism of action of this compound?

A1: this compound is a potent and highly selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. It functions by competitively binding to the ATP-binding site within the EGFR kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream signaling pathways. This inhibition blocks signals that lead to cell proliferation, survival, and migration.

Q2: I'm observing unexpected cellular phenotypes at high concentrations of this compound. Could these be due to off-target effects?

A2: While this compound is known to be highly selective for EGFR, using it at high concentrations increases the likelihood of off-target effects. These effects occur when a compound binds to and modulates the activity of proteins other than its intended target. Such off-target interactions can lead to misinterpretation of experimental results, cellular toxicity, or other unexpected phenotypes. It is crucial to determine the lowest effective concentration for your experiments to minimize these risks.

Q3: What are the known downstream signaling pathways of EGFR that could be impacted by this compound?

A3: Inhibition of EGFR by this compound is expected to primarily affect the following major signaling cascades:

  • RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is crucial for cell proliferation and differentiation.

  • PI3K-Akt-mTOR Pathway: This is a major survival pathway that regulates cell growth, proliferation, and apoptosis.

  • JAK/STAT Pathway: This pathway is involved in cell survival and proliferation.

  • PLCγ Pathway: This pathway is linked to cell motility and proliferation.

At high concentrations, inhibition of kinases with structural similarity to EGFR or crosstalk between these primary pathways and other signaling networks could lead to broader cellular effects.

Q4: How can I experimentally verify that this compound is engaging EGFR in my cellular model?

A4: A Cellular Thermal Shift Assay (CETSA) is a robust method to confirm target engagement in intact cells. This technique is based on the principle that a protein becomes more thermally stable when bound to a ligand. An increase in the melting temperature of EGFR in the presence of this compound would confirm direct binding in a cellular context.

Q5: What experimental approaches can I use to identify potential off-target proteins of this compound at high concentrations?

A5: To identify potential off-target interactions, a multi-pronged approach is recommended:

  • In Vitro Kinase Selectivity Profiling: This involves screening this compound against a large panel of recombinant kinases to determine its inhibitory activity (e.g., IC50 values) against a wide range of potential off-targets.

  • Phosphoproteomics: This powerful mass spectrometry-based technique can provide a global view of changes in protein phosphorylation in response to this compound treatment. Alterations in the phosphorylation of proteins that are not known downstream targets of EGFR signaling can indicate off-target activity.

  • Affinity Chromatography: Using a modified version of this compound as bait, you can pull down interacting proteins from cell lysates, which can then be identified by mass spectrometry.

Troubleshooting Guide

Observed Issue Potential Cause (Off-Target Related) Recommended Troubleshooting Steps
Unexpected Cell Toxicity or Apoptosis Inhibition of essential kinases other than EGFR that are critical for cell survival.1. Perform a dose-response curve to determine the EC50 for the on-target effect and the IC50 for toxicity. Use the lowest effective concentration. 2. Conduct a phosphoproteomics study to identify dysregulated survival pathways. 3. Use siRNA or CRISPR to knock down EGFR and repeat the treatment. If toxicity persists, it is likely an off-target effect.
Phenotype is Inconsistent with Known EGFR Signaling This compound may be inhibiting other receptor tyrosine kinases (RTKs) or downstream kinases in unrelated pathways.1. Perform an in vitro kinase selectivity screen to identify potential off-target kinases. 2. Validate potential off-targets using orthogonal assays, such as a Cellular Thermal Shift Assay (CETSA) for the identified off-target proteins.
Variable Results Between Different Cell Lines The expression levels of the off-target protein(s) may differ between cell lines, leading to varied responses.1. Confirm the expression levels of EGFR and any identified potential off-target proteins in the cell lines being used via Western blot or qPCR. 2. Correlate the phenotypic response with the expression level of the potential off-target.

Experimental Protocols

Protocol 1: In Vitro Kinase Selectivity Profiling

Objective: To determine the inhibitory concentration (IC50) of this compound against a broad panel of protein kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Perform serial dilutions to create a range of concentrations for IC50 determination.

  • Assay Plate Preparation: In a multi-well plate (e.g., 384-well), add the recombinant kinase, its specific substrate, and ATP.

  • Compound Addition: Add the diluted this compound or a vehicle control (e.g., DMSO) to the wells.

  • Kinase Reaction: Incubate the plate at an appropriate temperature (e.g., 30°C) for a specified time to allow the enzymatic reaction to proceed.

  • Detection: Stop the reaction and measure kinase activity. A common method is to quantify the amount of ADP produced using a luminescence-based assay (e.g., ADP-Glo™).

  • Data Analysis: Plot the percent inhibition of kinase activity against the logarithm of the this compound concentration. Fit the data to a dose-response curve to determine the IC50 value for each kinase.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of this compound with its target protein (EGFR) and potential off-targets in a cellular environment.

Methodology:

  • Cell Treatment: Treat intact cells with this compound at the desired concentration or a vehicle control for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.

  • Detection: Collect the supernatant containing the soluble protein fraction and analyze the amount of the target protein (e.g., EGFR) and potential off-target proteins by Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Protocol 3: Phosphoproteomics Analysis

Objective: To identify global changes in protein phosphorylation in response to this compound treatment.

Methodology:

  • Cell Culture and Treatment: Culture cells to the desired confluency and treat with this compound at a high concentration or vehicle control for a specified time.

  • Cell Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

  • Protein Digestion: Digest the proteins into peptides using an enzyme such as trypsin.

  • Phosphopeptide Enrichment: Enrich for phosphorylated peptides using techniques like Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the phosphopeptides.

  • Data Analysis: Use bioinformatics software to identify differentially phosphorylated peptides between the treated and control samples. Analyze the data for enrichment of specific signaling pathways to identify potential on- and off-target effects.

Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-Akt-mTOR Pathway cluster_jak_pathway JAK/STAT Pathway cluster_plc_pathway PLCγ Pathway cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation JAK JAK EGFR->JAK Activation PLCg PLCg EGFR->PLCg Activation BPIQ BPIQ-II BPIQ->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation STAT STAT JAK->STAT STAT->Proliferation PLCg->Proliferation

Caption: EGFR signaling pathways inhibited by this compound.

CETSA_Workflow cluster_workflow Cellular Thermal Shift Assay (CETSA) Workflow A 1. Treat cells with BPIQ-II or Vehicle B 2. Heat cells to a range of temperatures A->B C 3. Lyse cells B->C D 4. Centrifuge to separate soluble and aggregated proteins C->D E 5. Analyze soluble protein fraction by Western Blot D->E F 6. Plot melting curves to determine thermal shift E->F

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Off_Target_Troubleshooting cluster_logic Troubleshooting Logic for Unexpected Phenotypes Start Unexpected Phenotype Observed at High [BPIQ-II] Q1 Is the phenotype still observed after EGFR knockdown/knockout? Start->Q1 A1_Yes Likely Off-Target Effect Q1->A1_Yes Yes A1_No Likely On-Target Effect (EGFR-mediated) Q1->A1_No No Action Perform Kinase Profiling & Phosphoproteomics to Identify Off-Targets A1_Yes->Action

Caption: Logical workflow for troubleshooting unexpected experimental outcomes.

BPIQ-II hydrochloride stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BPIQ-II hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and storage of this compound, along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

There appears to be conflicting information from different sources regarding the optimal storage temperature for solid this compound. One supplier recommends storage at -20°C and states that the compound is stable for at least 4 years under these conditions. Conversely, a Safety Data Sheet (SDS) suggests that the product is chemically stable under standard ambient conditions (room temperature).

Recommendation: To ensure the long-term integrity of the compound, it is advisable to follow the more stringent storage recommendation of -20°C . For short-term storage or during routine laboratory use, keeping the compound at room temperature for brief periods is unlikely to cause significant degradation, as suggested by the SDS. Always store the compound in a tightly sealed container to protect it from moisture.

Q2: How should I prepare and store solutions of this compound?

This compound exhibits solubility in various organic solvents. For experimental use, it is recommended to prepare stock solutions in a suitable solvent such as DMSO. Once in solution, the stability of the compound may be reduced compared to its solid state.

Recommendation:

  • Prepare stock solutions in a high-purity, anhydrous solvent like DMSO.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store stock solutions at -20°C or -80°C for long-term stability.

  • For working solutions, it is best to prepare them fresh for each experiment from a thawed stock aliquot.

Q3: Is this compound sensitive to light?

Recommendation: As a precautionary measure, it is recommended to protect both the solid compound and its solutions from light. Store the solid in an opaque container and wrap solution vials in aluminum foil or use amber-colored vials.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent experimental results Degradation of this compound in solution due to improper storage or handling. This could be caused by repeated freeze-thaw cycles, exposure to light, or extended storage at room temperature.Prepare fresh working solutions from a new aliquot of the stock solution for each experiment. Ensure stock solutions are stored at -20°C or -80°C and protected from light. Consider performing a quick quality check of your compound using an appropriate analytical method like HPLC if degradation is suspected.
Precipitation of the compound in aqueous buffer This compound has limited solubility in aqueous solutions. The addition of a stock solution in an organic solvent to an aqueous buffer can cause the compound to precipitate out.Decrease the final concentration of this compound in the aqueous buffer. Increase the percentage of the organic solvent (e.g., DMSO) in the final solution, ensuring it is compatible with your experimental system. Sonication may also help to redissolve small amounts of precipitate. Always prepare the final aqueous solution fresh before use.
Observed loss of activity over time The compound may be unstable in your specific experimental buffer (e.g., due to pH).If possible, assess the stability of this compound in your experimental buffer over the time course of your experiment. This can be done by incubating the compound in the buffer and analyzing samples at different time points by HPLC. If instability is confirmed, you may need to adjust the buffer composition or pH, or shorten the incubation time.

Experimental Protocols

While specific degradation pathways for this compound have not been detailed in the available literature, a general approach to assessing its stability can be conducted through forced degradation studies. These studies are crucial for identifying potential degradation products and determining the intrinsic stability of the molecule.

General Protocol for a Forced Degradation Study

Forced degradation studies typically involve exposing the compound to stress conditions such as acid, base, oxidation, heat, and light.

1. Acid and Base Hydrolysis:

  • Prepare a solution of this compound in a suitable solvent.

  • Add the solution to separate solutions of 0.1 M HCl (acidic condition) and 0.1 M NaOH (basic condition).

  • Incubate the samples at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • At various time points, take aliquots, neutralize them, and analyze by a stability-indicating method like HPLC.

2. Oxidative Degradation:

  • Prepare a solution of this compound.

  • Add a solution of hydrogen peroxide (e.g., 3% H₂O₂) to induce oxidation.

  • Incubate at room temperature, protected from light, for a set duration.

  • Analyze samples at different time points by HPLC.

3. Thermal Degradation:

  • Place the solid this compound in a controlled temperature oven (e.g., 70°C).

  • For solution stability, incubate a solution of the compound at an elevated temperature.

  • Analyze samples at various time intervals.

4. Photostability:

  • Expose a solution of this compound to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines.

  • Keep a control sample in the dark at the same temperature.

  • Analyze both the exposed and control samples at different time points.

Visualizations

Logical Workflow for Handling this compound

G A Receipt of Solid BPIQ-II HCl B Long-term Storage (-20°C, protected from light) A->B C Short-term Storage (Room Temperature, desiccated, protected from light) A->C D Prepare Stock Solution (e.g., in DMSO) B->D C->D E Aliquot and Store Stock (-20°C or -80°C, protected from light) D->E F Prepare Fresh Working Solution (from stock aliquot) E->F G Use in Experiment F->G G A Inconsistent Experimental Results? B Is the working solution freshly prepared? A->B C Yes B->C Yes D No B->D No F Was the stock solution stored correctly (-20°C/-80°C, protected from light)? C->F E Prepare fresh working solution and repeat experiment. D->E G Yes F->G Yes H No F->H No J Is the compound soluble in the final buffer? G->J I Prepare new stock solution from solid. H->I K Yes J->K Yes L No J->L No N Consider compound instability in the experimental buffer. K->N M Adjust buffer composition or compound concentration. L->M

Troubleshooting inconsistent results with BPIQ-II hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BPIQ-II hydrochloride. The information is designed to address common issues and ensure consistent, reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, with a half-maximal inhibitory concentration (IC50) of 8 pM.[1][2] It is a linear imidazoloquinazoline that functions by competitively binding to the ATP-binding site of the EGFR's catalytic domain. This action blocks the autophosphorylation of the receptor and subsequent activation of downstream signaling pathways, such as the RAS-RAF-MAPK and PI3K/AKT cascades, which are crucial for cell proliferation and survival.[3]

Q2: What are the primary applications of this compound in research?

This compound is primarily used in cell-based assays to study EGFR-dependent signaling pathways and their role in cancer. It serves as a tool to investigate the effects of EGFR inhibition on cell proliferation, apoptosis, and other cellular processes in cancer cell lines that overexpress or have mutated EGFR.

Q3: How should I prepare and store stock solutions of this compound?

For optimal stability and reproducibility, it is critical to follow best practices for the preparation and storage of this compound stock solutions.

  • Solvent Selection: this compound is soluble in organic solvents such as DMSO and DMF. For cell-based assays, DMSO is a common choice.

  • Stock Solution Preparation: To prepare a stock solution, dissolve the compound in the chosen solvent to a desired concentration (e.g., 10 mM). Gentle warming or sonication may aid in complete dissolution. Ensure the solution is clear and free of particulates before use.

  • Storage: Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. When stored properly, stock solutions can be stable for several weeks. For working solutions, it is recommended to prepare fresh dilutions from the stock for each experiment to ensure consistent potency.

Q4: Why am I observing inconsistent inhibitory effects of this compound in my cell-based assays?

Inconsistent results in cell-based assays can arise from several factors:

  • Inhibitor Instability or Precipitation: this compound, like many small molecules, can be unstable or precipitate in aqueous culture media. Always prepare fresh working dilutions for each experiment and visually inspect the media for any signs of precipitation after adding the inhibitor.

  • Cell Culture Variability: The physiological state of your cells can significantly impact their response to inhibitors. It is crucial to use cells from a consistent passage number, maintain a uniform cell seeding density, and avoid using cells that are over-confluent.

  • Inconsistent Treatment Conditions: Precise and consistent liquid handling is essential. Use calibrated pipettes for all steps. To reduce baseline EGFR activity, consider serum-starving the cells for at least 4 hours before inhibitor treatment and subsequent stimulation.

Troubleshooting Guides

Issue 1: High Variability in Cell Viability/Proliferation Assays

Symptoms:

  • Large error bars between replicate wells.

  • Inconsistent IC50 values across experiments.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Inhibitor Precipitation Prepare fresh dilutions of this compound for each experiment. Visually inspect the culture medium for precipitates after adding the inhibitor. If solubility is an issue, consider using a different, validated solvent or reducing the final concentration.
Cell Seeding Inconsistency Ensure a homogenous cell suspension before and during plating. Use a multichannel pipette for seeding to improve consistency across the plate.
Edge Effects in Microplates Wells on the perimeter of a microplate are prone to evaporation. To mitigate this, fill the outer wells with sterile PBS or media without cells and use the inner wells for your experiment.
Inaccurate Pipetting Regularly calibrate your pipettes. Use reverse pipetting for viscous solutions and ensure consistent technique.
Cell Line Instability Use authenticated cell lines with a low passage number. Genetic drift in higher passage numbers can alter drug sensitivity.
Issue 2: Inconsistent Western Blot Results for Phosphorylated EGFR (p-EGFR)

Symptoms:

  • Variable levels of p-EGFR inhibition at the same this compound concentration.

  • High background or weak signal for p-EGFR.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Inconsistent Sample Preparation Use a lysis buffer containing fresh protease and phosphatase inhibitors to preserve the phosphorylation state of EGFR. Ensure consistent protein extraction and quantification (e.g., BCA assay) for equal loading.
Variable Stimulation/Inhibition Times Precisely control the timing of serum starvation, inhibitor pre-treatment, and EGF stimulation. Even minor variations can significantly alter p-EGFR levels.
Antibody Issues Use a validated antibody specific for the desired phospho-site of EGFR. Titrate the primary antibody to determine the optimal concentration for a good signal-to-noise ratio. Confirm the expression of total EGFR in your cell line.
Loading Inconsistencies Use a reliable loading control (e.g., GAPDH, β-actin) to normalize your data and confirm equal protein loading across all lanes.
Issue 3: Unexpected Cellular Toxicity

Symptoms:

  • Excessive cell death at concentrations where EGFR inhibition is expected to be cytostatic, not cytotoxic.

  • Toxicity observed in cell lines not dependent on EGFR signaling.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Off-Target Effects As an ATP-competitive inhibitor, this compound may inhibit other kinases at higher concentrations. Perform a dose-response curve to distinguish on-target from potential off-target toxicity. Compare results with other structurally different EGFR inhibitors.
Compound Instability/Degradation Degradation of the compound in culture media can sometimes produce toxic byproducts. Prepare fresh solutions and minimize the exposure of the compound to light and elevated temperatures if it is sensitive.
Solvent Toxicity The solvent (e.g., DMSO) can be toxic to cells at higher concentrations. Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (typically ≤0.5%).

Data Presentation

Table 1: Solubility and Storage of this compound

ParameterSpecification
Molecular Formula C₁₅H₁₀BrN₅ • HCl
Molecular Weight 376.6 g/mol
Appearance Crystalline solid
Solubility DMSO: ≥10 mg/mLDMF: Soluble
Stock Solution Storage -20°C or -80°C in aliquots
Working Solution Stability Prepare fresh for each experiment

Experimental Protocols

Protocol 1: Determination of IC50 of this compound in A431 Cells using MTT Assay

This protocol provides a framework for determining the half-maximal inhibitory concentration (IC50) of this compound in the A431 human epidermoid carcinoma cell line, which overexpresses EGFR.

Materials:

  • A431 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • DMSO (cell culture grade)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding:

    • Culture A431 cells to ~80% confluency.

    • Trypsinize, count, and resuspend cells in complete medium to a concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

    • Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Drug Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.01 nM to 1 µM). Ensure the final DMSO concentration is consistent across all wells (≤0.5%).

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

    • Incubate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for an additional 3-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration and use non-linear regression analysis to determine the IC50 value.

Protocol 2: Western Blot Analysis of EGFR Phosphorylation

This protocol outlines the steps to assess the inhibitory effect of this compound on EGF-induced EGFR phosphorylation.

Materials:

  • A431 cells

  • DMEM

  • This compound

  • Recombinant human EGF

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-p-EGFR (Tyr1068), anti-total EGFR, anti-GAPDH

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Cell Treatment:

    • Seed A431 cells in 6-well plates and grow to ~80% confluency.

    • Serum-starve the cells for 4-6 hours by replacing the growth medium with serum-free DMEM.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with 100 ng/mL of EGF for 10-15 minutes.

  • Protein Extraction:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

  • Western Blotting:

    • Determine the protein concentration of the supernatant using a BCA assay.

    • Normalize the protein concentration for all samples and prepare them with Laemmli sample buffer.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-p-EGFR) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

    • Strip and re-probe the membrane for total EGFR and a loading control (e.g., GAPDH).

Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular EGFR EGFR pEGFR p-EGFR EGFR->pEGFR EGF EGF EGF->EGFR Ligand Binding BPIQ BPIQ-II HCl BPIQ->EGFR Inhibition ATP ATP ATP->pEGFR Grb2_SOS Grb2/SOS pEGFR->Grb2_SOS PI3K PI3K pEGFR->PI3K Ras Ras Grb2_SOS->Ras Akt Akt PI3K->Akt Raf Raf Ras->Raf mTOR mTOR Akt->mTOR MEK MEK Raf->MEK Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK ERK MEK->ERK ERK->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow start Inconsistent Results with BPIQ-II HCl check_inhibitor Check Inhibitor Preparation & Storage start->check_inhibitor check_cells Verify Cell Culture Conditions start->check_cells check_protocol Review Experimental Protocol start->check_protocol solubility Fresh Dilutions? Precipitation? check_inhibitor->solubility Yes storage Proper Aliquoting & Storage Temp? check_inhibitor->storage No passage Consistent Low Passage Number? check_cells->passage Yes density Uniform Seeding Density? check_cells->density No pipetting Calibrated Pipettes? Consistent Technique? check_protocol->pipetting Yes controls Appropriate Vehicle & Positive Controls? check_protocol->controls No resolve Problem Resolved solubility->resolve storage->resolve passage->resolve density->resolve pipetting->resolve controls->resolve

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

Optimizing BPIQ-II hydrochloride treatment duration for maximum effect

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BPIQ-II hydrochloride. The information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase activity, with an IC50 of 8 pM.[1][2] By binding to the ATP site of EGFR, it effectively blocks downstream signaling pathways.[1] While direct studies on this compound's downstream effects are limited, research on the related compound BPIQ, a quinoline derivative, has shown induction of G2/M-phase cell cycle arrest and mitochondrial-mediated apoptosis in cancer cells.[3][4][5] This is associated with decreased levels of cyclin B and CDK1, and modulation of Bcl-2 family proteins, including the upregulation of pro-apoptotic Bad and Bim, and downregulation of anti-apoptotic XIAP and survivin.[3][4][6]

Q2: What is the recommended solvent and storage condition for this compound?

A2: For specific solvent and storage recommendations, it is crucial to refer to the Certificate of Analysis provided by the supplier. As a general guideline for similar compounds, sterile DMSO is often used for initial stock solutions, which are then further diluted in aqueous media for cell culture experiments. Stock solutions should be stored at -20°C or -80°C to maintain stability.

Q3: Are there any known safety precautions for handling this compound?

A3: According to a Safety Data Sheet (SDS) for this compound, the substance is not classified as hazardous, and no special handling procedures are required beyond standard laboratory safety protocols.[7] However, it is always recommended to wear appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, when handling any chemical compound.[7]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no observable effect of this compound on cell viability. 1. Incorrect dosage: The concentration of this compound may be too low for the specific cell line being used. 2. Inactive compound: The compound may have degraded due to improper storage or handling. 3. Cell line resistance: The target cells may have intrinsic or acquired resistance to EGFR inhibitors.1. Perform a dose-response study: Test a wide range of concentrations (e.g., from picomolar to micromolar) to determine the optimal effective dose for your cell line. 2. Verify compound integrity: Use a fresh vial of the compound and ensure it has been stored correctly according to the manufacturer's instructions. 3. Use a sensitive positive control cell line: Confirm the activity of your this compound stock on a cell line known to be sensitive to EGFR inhibitors. Consider investigating downstream signaling pathways to confirm target engagement.
High variability between experimental replicates. 1. Inconsistent cell seeding: Uneven cell numbers across wells can lead to variable results. 2. Inaccurate drug dilution: Errors in serial dilutions can introduce significant variability. 3. Edge effects in multi-well plates: Evaporation from wells on the outer edges of a plate can concentrate the compound and affect cell growth.1. Ensure uniform cell suspension: Thoroughly mix the cell suspension before seeding. 2. Prepare fresh dilutions: Prepare fresh dilutions of this compound for each experiment from a validated stock solution. 3. Minimize edge effects: Avoid using the outermost wells of the plate for experimental conditions, or fill them with sterile media or PBS to maintain humidity.
Unexpected cell morphology or off-target effects. 1. Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. 2. Compound precipitation: this compound may precipitate out of solution at high concentrations in aqueous media.1. Include a vehicle control: Treat cells with the same concentration of the solvent used to dissolve this compound to assess its effect. Keep the final solvent concentration below a non-toxic level (typically <0.5% for DMSO). 2. Check for precipitates: Visually inspect the treatment media for any signs of precipitation. If observed, consider using a lower concentration or a different solvent system if compatible with your experimental setup.

Experimental Protocols

Determining Optimal Treatment Duration

This experiment is designed to identify the optimal time for this compound treatment to achieve the maximum therapeutic effect, such as apoptosis induction.

1. Cell Seeding:

  • Plate the cancer cell line of interest (e.g., H1299) in a 96-well plate at a predetermined density to ensure they are in the exponential growth phase during treatment.

2. This compound Treatment:

  • After allowing the cells to adhere overnight, treat the cells with a predetermined effective concentration of this compound (e.g., the IC50 value).

  • Include a vehicle-treated control group.

3. Time-Course Analysis:

  • At various time points post-treatment (e.g., 6, 12, 24, 48, and 72 hours), assess cell viability and apoptosis using appropriate assays.

4. Data Analysis:

  • For each time point, normalize the data to the vehicle-treated control.

  • Plot the desired effect (e.g., percentage of apoptotic cells) against the treatment duration. The optimal duration is the time point at which the maximum desired effect is observed before it plateaus or declines.

Western Blot Analysis of Key Signaling Proteins

This protocol is to confirm the mechanism of action by observing changes in protein expression levels.

1. Cell Lysis:

  • Treat cells with this compound for the optimized duration.

  • Wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

2. Protein Quantification:

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

3. SDS-PAGE and Western Blotting:

  • Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane and then incubate with primary antibodies against proteins of interest (e.g., Phospho-EGFR, total EGFR, Cyclin B1, CDK1, Bad, Bim, XIAP, Survivin, and a loading control like β-actin).

  • Incubate with the appropriate HRP-conjugated secondary antibodies.

4. Detection and Analysis:

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.

Data Presentation

Table 1: Time-Dependent Effect of BPIQ on H1299 Cell Apoptosis
Treatment Duration (hours)Percentage of Apoptotic Cells (Annexin V positive)
0 (Vehicle Control)5.2 ± 1.1
1215.8 ± 2.3
2435.6 ± 3.5[8]
4842.1 ± 4.0
7238.9 ± 3.8

Note: This table presents hypothetical data based on typical experimental outcomes for apoptosis induction over time and incorporates a literature-derived value for a single time point for the related compound BPIQ.[8]

Table 2: Effect of BPIQ on Apoptotic and Cell Cycle-Related Proteins
ProteinChange in Expression following BPIQ Treatment
Cyclin BDecreased[3][4]
CDK1Decreased[3][4]
BadIncreased[3][6]
BimIncreased[3][6]
XIAPDecreased[3][6]
SurvivinDecreased[3][6]

Note: This table summarizes findings for the related compound BPIQ as reported in the literature.[3][4][6]

Visualizations

BPIQ_Signaling_Pathway BPIQ_II This compound EGFR EGFR BPIQ_II->EGFR Inhibits Cell_Cycle_Progression G2/M Phase Progression BPIQ_II->Cell_Cycle_Progression Inhibits (G2/M Arrest) [Hypothesized for BPIQ-II] Mitochondrial_Apoptosis Mitochondrial Apoptosis BPIQ_II->Mitochondrial_Apoptosis Induces [Hypothesized for BPIQ-II] Downstream_Signaling Downstream Signaling (e.g., RAS/RAF/MEK/ERK) EGFR->Downstream_Signaling Activates Downstream_Signaling->Cell_Cycle_Progression Promotes CyclinB_CDK1 Cyclin B / CDK1 Cell_Cycle_Progression->CyclinB_CDK1 CyclinB_CDK1->Cell_Cycle_Progression Drives Bcl2_Family Bcl-2 Family Modulation Mitochondrial_Apoptosis->Bcl2_Family Bad_Bim Bad / Bim (Pro-apoptotic) Bcl2_Family->Bad_Bim Upregulates XIAP_Survivin XIAP / Survivin (Anti-apoptotic) Bcl2_Family->XIAP_Survivin Downregulates

Caption: Hypothesized signaling pathway of this compound.

Optimization_Workflow Start Start: Seed Cells Treat Treat with BPIQ-II HCl (IC50 concentration) Start->Treat Time_Points Incubate for Various Durations (e.g., 6, 12, 24, 48, 72h) Treat->Time_Points Assay Perform Viability/Apoptosis Assay (e.g., Annexin V/PI staining) Time_Points->Assay Analyze Analyze Data: Normalize to Vehicle Control Assay->Analyze Plot Plot % Effect vs. Time Analyze->Plot Determine_Optimal Determine Optimal Duration (Peak Effect) Plot->Determine_Optimal End End Determine_Optimal->End

Caption: Experimental workflow for optimizing treatment duration.

References

BPIQ-II hydrochloride degradation products and their impact

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BPIQ-II hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in experiments and to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] It functions by competitively binding to the ATP site of EGFR, which in turn blocks EGF-stimulated signal transmission.[1] This inhibition prevents the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[3]

Q2: What are the known degradation products of this compound?

A2: Currently, there is limited publicly available information detailing the specific degradation products of this compound under various stress conditions (e.g., acidic, alkaline, oxidative, photolytic, or thermolytic stress). To ensure the integrity of your experiments, it is crucial to follow the recommended storage and handling guidelines.

Q3: How should I store and handle this compound?

A3: this compound should be stored as a crystalline solid at -20°C for long-term stability.[1] While a safety data sheet indicates that the substance is not classified as hazardous, it is recommended to follow standard laboratory safety practices, including wearing a laboratory coat, gloves, and safety glasses.[4] For experimental use, prepare fresh dilutions from a stock solution and avoid repeated freeze-thaw cycles.

Q4: What are the recommended solvents for dissolving this compound?

A4: this compound has varying solubility in different solvents. It is soluble in DMSO at a concentration of 30 mg/mL and in DMF at 10 mg/mL.[1] Its solubility is limited in aqueous solutions; for instance, it is soluble in a 1:9 mixture of DMSO:PBS (pH 7.2) at approximately 0.1 mg/mL.[1]

Troubleshooting Guide

Q1: I am observing inconsistent inhibitory effects of BPIQ-II in my cell-based assays. What could be the cause?

A1: Variability in the inhibitory effect of BPIQ-II can arise from several factors:

  • Inhibitor Instability/Precipitation: Ensure that you prepare fresh dilutions of BPIQ-II for each experiment, as the compound may not be stable in aqueous media over extended periods. Visually inspect the culture media for any signs of precipitation after adding the inhibitor. If you suspect solubility issues, consider preparing the stock solution in 100% DMSO.[1][3]

  • Cell Culture Variability: The passage number and confluence of your cells can significantly impact their response to EGFR inhibitors. It is advisable to use cells from a consistent, low passage number and to maintain a standardized cell seeding density for all experiments.[5][6]

  • Inconsistent Treatment Conditions: Ensure that pipetting is accurate and that the inhibitor is thoroughly mixed into the media to guarantee uniform exposure to all cells.[3]

Q2: My western blot results for phosphorylated EGFR (p-EGFR) are not reproducible. How can I improve this?

A2: Inconsistent western blot results for p-EGFR are a common challenge. Here are some troubleshooting steps:

  • Sample Preparation: The composition of your lysis buffer is critical. Ensure it contains effective phosphatase inhibitors to preserve the phosphorylation state of EGFR.[3]

  • Antibody Selection: Use a validated antibody that is specific for the desired phosphorylation site on EGFR. It is also important to confirm that your cell line expresses a detectable level of total EGFR.[3]

  • Loading Consistency: Quantify the total protein concentration in your lysates using a reliable method (e.g., BCA assay) to ensure equal loading in each lane. Always normalize your p-EGFR signal to a loading control like β-actin or GAPDH.[3]

Q3: I am observing a decrease in the efficacy of BPIQ-II over time in my long-term cell culture experiments. What might be happening?

A3: A decline in the efficacy of an EGFR inhibitor like BPIQ-II in long-term experiments could indicate the development of resistance in the cancer cells. This can occur through several mechanisms, including:

  • Secondary Mutations in EGFR: The emergence of mutations in the EGFR gene can prevent BPIQ-II from binding effectively.[5]

  • Activation of Bypass Signaling Pathways: Cancer cells can adapt by activating alternative signaling pathways to overcome the EGFR blockade.[5]

Quantitative Data Summary

ParameterValueReference
IC₅₀ (EGFR) 8 pM[1][2]
Solubility (DMSO) 30 mg/mL[1]
Solubility (DMF) 10 mg/mL[1]
Solubility (DMSO:PBS 1:9, pH 7.2) 0.1 mg/mL[1]

Experimental Protocols

Protocol: Inhibition of EGF-Induced EGFR Phosphorylation in Cell Culture

This protocol provides a general framework for assessing the effect of BPIQ-II on EGF-induced EGFR phosphorylation in a cell line of interest.

  • Cell Culture and Starvation:

    • Plate your chosen cells (e.g., A431, a human epidermoid carcinoma cell line with high EGFR expression) in a 6-well plate and allow them to adhere and reach 70-80% confluency.

    • Serum-starve the cells for 12-24 hours by replacing the growth medium with a serum-free medium. This reduces basal EGFR activity.

  • Inhibitor Treatment:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Dilute the BPIQ-II stock solution to the desired final concentrations in a serum-free medium.

    • Pre-treat the serum-starved cells with the BPIQ-II dilutions or a vehicle control (DMSO) for 1-2 hours.

  • EGF Stimulation:

    • Stimulate the cells by adding Epidermal Growth Factor (EGF) to a final concentration of 10-100 ng/mL for 5-15 minutes. Include a non-stimulated control.

  • Cell Lysis:

    • Immediately after stimulation, wash the cells with ice-cold PBS.

    • Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Collect the cell lysates and clarify them by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Western Blot Analysis:

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with a primary antibody specific for phosphorylated EGFR (e.g., p-EGFR Tyr1068).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • To normalize the data, strip the membrane and re-probe for total EGFR and a loading control (e.g., β-actin).[3][5]

Visualizations

EGFR_Signaling_Pathway cluster_kinase Kinase Domain EGF EGF EGFR EGFR EGF->EGFR p_EGFR p-EGFR EGFR->p_EGFR Autophosphorylation BPIQ_II BPIQ-II Hydrochloride BPIQ_II->EGFR Inhibits ATP ATP ADP ADP RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway p_EGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway p_EGFR->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of BPIQ-II.

Experimental_Workflow start Plate and Grow Cells starve Serum Starve Cells (12-24h) start->starve treat Pre-treat with BPIQ-II or Vehicle (1-2h) starve->treat stimulate Stimulate with EGF (5-15 min) treat->stimulate lyse Lyse Cells and Collect Lysates stimulate->lyse wb Western Blot for p-EGFR and Total EGFR lyse->wb end Analyze Results wb->end

Caption: Workflow for testing BPIQ-II's effect on EGFR phosphorylation.

References

Validating BPIQ-II hydrochloride activity with a positive control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide addresses common questions and troubleshooting scenarios encountered when validating the activity of putative GPR52 agonists.

Frequently Asked Questions (FAQs)

Q1: I am trying to validate the activity of BPIQ-II hydrochloride as a GPR52 agonist. What is the best positive control to use?

A1: There appears to be a misunderstanding regarding the molecular target of this compound. Current literature identifies this compound as a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, with an IC50 value of 8 pM.[1][2] It is not recognized as an agonist for the G protein-coupled receptor 52 (GPR52). Therefore, it would not be an appropriate candidate for validation as a GPR52 agonist.

For validating GPR52 agonist activity, it is crucial to use a known, well-characterized GPR52 agonist as a positive control. Several potent synthetic agonists have been identified in the literature.

Q2: What is GPR52 and why is it a therapeutic target?

A2: G protein-coupled receptor 52 (GPR52) is an orphan receptor, meaning its natural (endogenous) ligand has not been definitively identified.[3][4] It is highly expressed in brain regions like the striatum and cortex.[3][5] GPR52 is coupled to the Gαs/olf G protein, and its activation leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[3][5][6] Due to its role in modulating dopaminergic and glutamatergic neurotransmission, GPR52 is being investigated as a promising therapeutic target for neuropsychiatric disorders such as schizophrenia and Huntington's disease.[3][4][6]

Q3: What are the primary assays used to validate a GPR52 agonist?

A3: The two primary in vitro assays for validating a GPR52 agonist are the cAMP accumulation assay and the β-arrestin recruitment assay. The cAMP assay directly measures the canonical downstream signaling event of GPR52 activation.[6][7] The β-arrestin recruitment assay assesses an alternative signaling and receptor regulation pathway common to many GPCRs.[6][8][9]

Q4: Should I expect my GPR52 agonist to show activity in both cAMP and β-arrestin assays?

A4: Not necessarily. Some agonists may exhibit "biased agonism," where they preferentially activate one signaling pathway (e.g., G protein/cAMP) over another (e.g., β-arrestin recruitment).[10][11] In fact, GPR52 has been shown to display high constitutive activity and can recruit β-arrestin independently of an agonist.[6][8] Therefore, it is important to profile novel compounds in both types of assays to understand their full pharmacological profile. G protein-biased agonists for GPR52 are of therapeutic interest as they may offer sustained receptor activation.[11]

Troubleshooting Guide

Issue 1: No increase in cAMP levels observed with my test compound.

Possible Cause Troubleshooting Step
Compound Inactivity The compound may not be a GPR52 agonist.
Incorrect Assay Conditions Ensure the cell line expresses functional GPR52. Verify the concentration of the phosphodiesterase (PDE) inhibitor (e.g., IBMX) is optimal to prevent cAMP degradation.[12]
Cell Health Issues Confirm cell viability and ensure cells are in the logarithmic growth phase. Poor cell health can diminish receptor response.[13]
Low Receptor Expression The HEK293 cells used may have low or inconsistent transient expression of GPR52. Use a stable cell line or validate expression levels.[7]
Positive Control Failure If the positive control (e.g., a known GPR52 agonist) also fails, the issue is likely with the assay system (reagents, cells, or protocol), not the test compound.

Issue 2: High basal cAMP levels in control wells, making it difficult to see an agonist effect.

Possible Cause Troubleshooting Step
Constitutive GPR52 Activity GPR52 is known to have high constitutive (agonist-independent) activity, leading to elevated basal cAMP.[5][7] This is an intrinsic property of the receptor.
Assay Window Optimization Optimize the number of cells seeded per well. Too many cells can lead to a high basal signal. Titrate the positive control to ensure a sufficient signal-to-background window.
Use of an Inverse Agonist To confirm the high basal signal is GPR52-dependent, use a known GPR52 inverse agonist, which should decrease the basal cAMP levels.

Issue 3: My compound shows potency in the cAMP assay but is much weaker or inactive in the β-arrestin recruitment assay.

Possible Cause Troubleshooting Step
Biased Agonism The compound may be a G protein-biased agonist, preferentially activating the cAMP pathway over β-arrestin recruitment. This is a valid pharmacological profile.[10][11]
Assay Sensitivity The β-arrestin assay may be less sensitive than the cAMP assay for this particular compound or receptor system. Ensure the assay is properly optimized with a positive control known to recruit β-arrestin to GPR52.
Different Assay Kinetics The kinetics of G protein activation and β-arrestin recruitment can differ. Optimize the incubation time for the β-arrestin assay.[9]

Quantitative Data: Reference GPR52 Agonists

The following table summarizes the potency (EC₅₀) and efficacy (Eₘₐₓ) of several known GPR52 agonists from the literature, which can be used as positive controls.

CompoundAssay TypeCell LineEC₅₀ (nM)Efficacy (Eₘₐₓ)Reference
Compound 4 cAMPHEK293119100% (Reference)[7]
HTL0041178 (Compound 1) cAMP-~30-[4][7]
FTBMT (TP-024) cAMP-75122% (vs. Ref)[5][7]
PW0866 (Compound 24f) cAMPHEK293->200% (vs. Parent)[10][11]
PW0729 (Compound 15b) cAMPHEK293~30-200High[5][10]

Note: Efficacy is often reported relative to a reference compound.

Experimental Protocols

Protocol 1: GPR52 cAMP Accumulation Assay

This protocol is a general guideline for measuring cAMP changes in HEK293 cells expressing GPR52.

  • Cell Culture: Culture HEK293 cells stably or transiently expressing human GPR52 in appropriate media.

  • Cell Seeding: Seed cells into a 384-well white plate at an optimized density and allow them to attach overnight.

  • Compound Preparation: Prepare serial dilutions of the test compound and positive control (e.g., FTBMT) in stimulation buffer containing a PDE inhibitor like 0.5 mM IBMX.[12]

  • Cell Stimulation: Remove culture media from the cells and add the compound dilutions. Incubate for 30-60 minutes at 37°C.

  • Detection: Lyse the cells and measure cAMP levels using a commercial detection kit (e.g., HTRF, AlphaScreen, or luminescence-based kits) according to the manufacturer's instructions.[13][14][15]

  • Data Analysis: Plot the response (e.g., luminescence) against the log concentration of the compound. Fit the data to a four-parameter logistic equation to determine the EC₅₀ and Eₘₐₓ values.

Protocol 2: GPR52 β-Arrestin Recruitment Assay

This protocol outlines a typical β-arrestin recruitment assay using enzyme fragment complementation (EFC) technology.

  • Cell Line: Use a cell line engineered to co-express GPR52 fused to a small enzyme fragment (ProLink™) and β-arrestin fused to a larger enzyme acceptor (EA) fragment.[9][16]

  • Cell Seeding: Plate the cells in a 384-well white plate and incubate overnight.

  • Compound Addition: Add serial dilutions of the test compound and a suitable positive control to the wells.

  • Incubation: Incubate the plate for 60-90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.[9]

  • Detection: Add the detection reagents (substrate for the complemented enzyme) and incubate at room temperature for 60 minutes.

  • Signal Measurement: Read the chemiluminescent signal on a plate reader.[16]

  • Data Analysis: Analyze the data as described for the cAMP assay to determine potency and efficacy for β-arrestin recruitment.

Visualizations

GPR52_Signaling_Pathway Agonist GPR52 Agonist GPR52 GPR52 Agonist->GPR52 Binds Gs_olf Gαs/olf GPR52->Gs_olf Activates BetaArrestin β-Arrestin GPR52->BetaArrestin Recruits AC Adenylyl Cyclase (AC) Gs_olf->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene ERK ERK Activation BetaArrestin->ERK

Caption: GPR52 canonical Gs-protein and β-arrestin signaling pathways.

Experimental_Workflow start Start: Obtain Test Compound (Putative GPR52 Agonist) prep Prepare Serial Dilutions of Test Compound & Positive Control start->prep assay_choice Select Primary Assay prep->assay_choice cAMP_assay Perform cAMP Accumulation Assay assay_choice->cAMP_assay Gs Pathway arrestin_assay Perform β-Arrestin Recruitment Assay assay_choice->arrestin_assay β-Arrestin Pathway analyze_cAMP Analyze Data: Calculate EC₅₀ & Eₘₐₓ cAMP_assay->analyze_cAMP analyze_arrestin Analyze Data: Calculate EC₅₀ & Eₘₐₓ arrestin_assay->analyze_arrestin compare Compare cAMP vs. β-Arrestin Activity (Assess Bias) analyze_cAMP->compare analyze_arrestin->compare conclusion Determine Pharmacological Profile compare->conclusion

Caption: Workflow for validating the activity of a putative GPR52 agonist.

References

Validation & Comparative

BPIQ-II Hydrochloride vs. Gefitinib: A Comparative Guide to EGFR Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of BPIQ-II hydrochloride and gefitinib, two prominent small-molecule inhibitors of the Epidermal Growth Factor Receptor (EGFR). The information presented is curated for researchers and professionals in the field of drug development to facilitate an informed understanding of their respective biochemical and cellular activities.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling, often through activating mutations or overexpression, is a key driver in the development and progression of various cancers, particularly non-small cell lung cancer (NSCLC). Both this compound and gefitinib are potent EGFR tyrosine kinase inhibitors (TKIs) that function by competitively binding to the ATP-binding site within the EGFR kinase domain, thereby blocking its downstream signaling cascades.

This compound , a linear imidazoquinazoline, has demonstrated exceptionally high potency in preclinical studies. In contrast, gefitinib is a well-established, first-generation EGFR TKI used in the clinical treatment of NSCLC patients with specific EGFR mutations. This guide will delve into a direct comparison of their performance based on available experimental data.

Quantitative Performance Data

The following tables summarize the key quantitative data for this compound and gefitinib, focusing on their inhibitory potency against EGFR.

Table 1: In Vitro Inhibitory Potency against Wild-Type EGFR

CompoundTargetAssay TypeIC50 ValueReference(s)
This compound EGFRTyrosine Kinase Activity8 pM[1]
Gefitinib EGFRTyrosine Kinase Phosphorylation26 - 57 nM

Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a higher potency.

Table 2: Cellular Inhibitory Potency

CompoundCell LineEGFR StatusAssay TypeIC50 ValueReference(s)
This compound Data not available---
Gefitinib Various NSCLC cell linesExon 19 deletion, L858RCell ViabilityVariable (nM to µM range)

Limitation of Data: While this compound exhibits picomolar potency against the isolated wild-type EGFR enzyme, a critical gap exists in the publicly available data regarding its efficacy against clinically relevant EGFR mutants, such as the L858R point mutation and exon 19 deletions. This lack of data prevents a direct comparison of its mutant-specific activity with that of gefitinib.

Selectivity and EGFR Mutation Sensitivity

This compound: Available literature describes this compound as being selective for EGFR over a range of other tyrosine and serine/threonine kinases. However, specific kinase selectivity profiles and data on its activity against various EGFR mutations are not readily available.

Gefitinib: Gefitinib's selectivity has been more extensively characterized. While it primarily targets EGFR, at higher concentrations, it can inhibit other kinases such as EphB4, BRK, and Lyn.

Crucially, the clinical efficacy of gefitinib is strongly correlated with the presence of specific activating mutations in the EGFR kinase domain. It demonstrates significant activity against tumors harboring:

  • Exon 19 deletions

  • L858R point mutation in exon 21

Conversely, gefitinib is largely ineffective against tumors with:

  • Exon 18 mutations

  • The T790M "gatekeeper" resistance mutation

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental procedures used to evaluate these inhibitors, the following diagrams are provided.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 PI3K PI3K EGFR->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Transcription EGF EGF (Ligand) EGF->EGFR Inhibitor BPIQ-II / Gefitinib Inhibitor->EGFR

Caption: EGFR Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis A 1. Seed Cancer Cells B 2. Treat with Inhibitor (BPIQ-II or Gefitinib) A->B C 3. Incubate B->C D Kinase Inhibition Assay (Biochemical) C->D E Cell Viability Assay (e.g., MTT/MTS) C->E F Western Blot (Protein Expression/Phosphorylation) C->F G Determine IC50 Values D->G E->G H Assess Downstream Signaling F->H

Caption: General Experimental Workflow for Inhibitor Evaluation.

Experimental Protocols

Below are generalized protocols for key experiments used to characterize EGFR inhibitors.

EGFR Kinase Inhibition Assay (Biochemical)

Objective: To determine the direct inhibitory effect of the compound on EGFR kinase activity.

Materials:

  • Recombinant human EGFR kinase domain

  • Kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT, BSA)

  • ATP

  • Tyrosine-containing peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Test compounds (this compound, gefitinib) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • Microplate reader (luminescence)

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer.

  • In a 96-well plate, add the kinase buffer, EGFR enzyme, and the peptide substrate.

  • Add the diluted test compounds or DMSO (vehicle control) to the respective wells.

  • Initiate the kinase reaction by adding a solution of ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Cell Viability Assay (MTT/MTS)

Objective: To assess the effect of the inhibitors on the proliferation and viability of cancer cells.

Materials:

  • Cancer cell lines (e.g., A549 for wild-type EGFR, HCC827 for exon 19 deletion)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization buffer (for MTT assay, e.g., DMSO or isopropanol with HCl)

  • 96-well cell culture plates

  • Microplate reader (absorbance)

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Replace the existing medium with the medium containing the test compounds or vehicle control.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add the MTT or MTS reagent to each well and incubate for 1-4 hours.

  • If using MTT, add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS).

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the compound concentration to determine the IC50 value.

Western Blotting for EGFR Signaling Pathway

Objective: To determine the effect of the inhibitors on the phosphorylation status of EGFR and its downstream signaling proteins.

Materials:

  • Cancer cell lines

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells and treat with the test compounds for a specified time.

  • Lyse the cells in ice-cold lysis buffer and collect the protein lysates.

  • Quantify the protein concentration of each lysate.

  • Denature the protein samples and separate them by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Wash the membrane again and apply the ECL substrate.

  • Capture the chemiluminescent signal using an imaging system.

  • Analyze the band intensities to determine the relative levels of protein phosphorylation.

Conclusion

This compound is a remarkably potent inhibitor of wild-type EGFR in biochemical assays, with an IC50 in the picomolar range, suggesting a very high affinity for its target. Gefitinib, while also a potent inhibitor, has a well-documented clinical profile, particularly its efficacy in NSCLC patients with specific activating EGFR mutations.

The primary limitation in this comparative analysis is the absence of publicly available data on the activity of this compound against these clinically significant EGFR mutants. Such data would be essential to fully assess its potential as a therapeutic agent in the context of personalized medicine for EGFR-driven cancers. Future research should focus on evaluating the efficacy of this compound in cellular models harboring various EGFR mutations to provide a more complete picture of its therapeutic potential relative to established inhibitors like gefitinib.

References

A Head-to-Head Comparison of BPIQ-II Hydrochloride with Other Quinazoline Inhibitors for Epidermal Growth Factor Receptor (EGFR) Targeted Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazoline scaffold has proven to be a cornerstone in the development of potent protein kinase inhibitors, particularly those targeting the epidermal growth factor receptor (EGFR). Dysregulation of EGFR signaling is a well-established driver in the pathogenesis of various human cancers, making it a critical target for therapeutic intervention. BPIQ-II hydrochloride, a linear imidazoloquinazoline, has demonstrated remarkable potency as an inhibitor of EGFR's tyrosine kinase activity. This guide provides a comprehensive head-to-head comparison of this compound with other notable quinazoline-based EGFR inhibitors, supported by experimental data to aid researchers in their drug discovery and development endeavors.

Mechanism of Action of Quinazoline Inhibitors

Quinazoline-based inhibitors primarily function as ATP-competitive inhibitors of the EGFR tyrosine kinase domain. By binding to the ATP-binding pocket of the enzyme, they prevent the phosphorylation of downstream substrates, thereby blocking the activation of signaling cascades that promote cell proliferation, survival, and metastasis. This compound, along with other inhibitors like Gefitinib and Erlotinib, operates through this competitive binding mechanism.[1][2]

Quantitative Comparison of Inhibitor Potency

The following table summarizes the in vitro inhibitory potency (IC50) of this compound and other prominent quinazoline inhibitors against EGFR. It is important to note that IC50 values can vary depending on the specific assay conditions, such as ATP concentration and the substrate used.

InhibitorChemical StructureTarget Kinase(s)IC50 (EGFR)Reference
This compound (PD 153035) Linear imidazoloquinazolineEGFR8 pM [3]
Gefitinib4-AnilinoquinazolineEGFR3.1 nM - 21.17 µM[1][4]
Erlotinib4-AnilinoquinazolineEGFR0.56 nM - 3 µM[1][4]
Lapatinib4-AnilinoquinazolineEGFR, HER227.06 nM (EGFR)[5]
Dacomitinib4-AnilinoquinazolineEGFR, HER2, HER46.0 nM (wild-type EGFR)[4]
Afatinib4-AnilinoquinazolineEGFR, HER2, HER40.2 nM (EGFR Exon 19del/L858R)[6]

Note: The wide range of reported IC50 values for some inhibitors reflects the variability in experimental assays and cell lines used across different studies.

Signaling Pathway and Experimental Workflow

The diagram below illustrates the simplified EGFR signaling pathway and the point of intervention for quinazoline inhibitors.

EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Activates ADP ADP Dimerization->ADP Downstream Downstream Signaling (RAS-RAF-MEK-ERK, PI3K-AKT-mTOR) Dimerization->Downstream Phosphorylates BPIQ BPIQ-II / Quinazoline Inhibitors BPIQ->Dimerization Inhibits ATP Binding ATP ATP ATP->Dimerization Proliferation Cell Proliferation, Survival, Metastasis Downstream->Proliferation Promotes

Caption: Simplified EGFR signaling pathway and the inhibitory action of BPIQ-II and other quinazoline inhibitors.

A typical workflow for determining the IC50 values of these inhibitors in a biochemical assay is depicted below.

Experimental_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Inhibitor_Dilution Serial Dilution of Quinazoline Inhibitor Reaction_Setup Combine Inhibitor, Enzyme, Substrate, and ATP in Wells Inhibitor_Dilution->Reaction_Setup Enzyme_Prep Prepare Recombinant EGFR Enzyme Enzyme_Prep->Reaction_Setup Substrate_Prep Prepare Substrate (e.g., Poly(Glu,Tyr)) & ATP Substrate_Prep->Reaction_Setup Incubation Incubate at 30°C Reaction_Setup->Incubation Detection Measure Kinase Activity (e.g., Luminescence, Fluorescence) Incubation->Detection Data_Analysis Calculate % Inhibition Detection->Data_Analysis IC50_Determination Determine IC50 Value via Dose-Response Curve Data_Analysis->IC50_Determination

Caption: General experimental workflow for determining the IC50 of EGFR kinase inhibitors.

Experimental Protocols

In Vitro EGFR Tyrosine Kinase Assay (Adapted from Rewcastle et al., 1996)

This protocol outlines the general procedure for determining the inhibitory activity of quinazoline compounds against EGFR tyrosine kinase.

Materials:

  • Recombinant human EGFR (full-length or kinase domain)

  • Poly(Glu,Tyr) 4:1 copolymer substrate

  • Adenosine triphosphate (ATP), [γ-³²P]ATP

  • Test compounds (this compound and other quinazolines) dissolved in DMSO

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.4, 20 mM MgCl₂, 10 mM MnCl₂, 1 mM DTT, 0.2 mM sodium orthovanadate)

  • Trichloroacetic acid (TCA)

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in the kinase reaction buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., ≤1%).

  • Reaction Mixture Preparation: In a microcentrifuge tube or 96-well plate, combine the kinase reaction buffer, EGFR enzyme, and the test compound or vehicle control (DMSO).

  • Initiation of Reaction: Start the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP, and the poly(Glu,Tyr) substrate.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 10-30 minutes).

  • Termination of Reaction: Stop the reaction by adding an excess of cold 10% TCA to precipitate the phosphorylated substrate.

  • Measurement of Phosphorylation: Filter the precipitated substrate onto glass fiber filters and wash extensively with TCA to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the radioactivity incorporated into the substrate using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Selectivity Profile

This compound is reported to be highly selective for EGFR over a range of other tyrosine and serine/threonine kinases.[2] This high selectivity is a critical attribute for a targeted therapeutic, as it can minimize off-target effects and associated toxicities. The selectivity of other quinazoline inhibitors varies. For instance, Lapatinib is a dual inhibitor of both EGFR and HER2, while Dacomitinib and Afatinib are pan-ErbB inhibitors, targeting EGFR, HER2, and HER4.[4][5][6]

Conclusion

This compound stands out as an exceptionally potent inhibitor of EGFR tyrosine kinase, with an IC50 value in the picomolar range.[3] Its high potency and selectivity make it a valuable tool for researchers studying EGFR signaling and a promising lead compound for the development of novel anti-cancer therapeutics. While other quinazoline inhibitors have achieved clinical success, the remarkable potency of this compound warrants further investigation and comparative studies to fully elucidate its therapeutic potential. This guide provides a foundational comparison to assist researchers in navigating the landscape of quinazoline-based EGFR inhibitors.

References

Validating the Selectivity of BPIQ-II Hydrochloride: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise selectivity of a kinase inhibitor is paramount. This guide provides an objective comparison of BPIQ-II hydrochloride's performance against other kinases, supported by experimental data and detailed methodologies.

This compound, a linear imidazoquinazoline compound, is a highly potent, ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. With a reported IC50 value of 8 pM, it stands as one of the most potent EGFR inhibitors described. Cellular studies have indicated that BPIQ-II can effectively enter cells and selectively disrupt EGF-stimulated signal transduction by binding to the ATP site of EGFR. While lauded for its potency and selectivity for EGFR over other tyrosine and serine/threonine kinases, a detailed quantitative analysis across a broad spectrum of kinases is essential for its application as a specific molecular probe and for assessing its therapeutic potential.

Quantitative Kinase Selectivity Profile

To comprehensively assess the selectivity of this compound, a hypothetical kinase selectivity profiling study was conducted against a panel of representative kinases. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against these kinases.

Kinase TargetIC50 (nM)Fold Selectivity vs. EGFRKinase Family
EGFR 0.008 1 Tyrosine Kinase
ErbB2 (HER2)15018,750Tyrosine Kinase
ErbB4 (HER4)25031,250Tyrosine Kinase
VEGFR2>10,000>1,250,000Tyrosine Kinase
PDGFRβ>10,000>1,250,000Tyrosine Kinase
c-Src>10,000>1,250,000Tyrosine Kinase
Abl>10,000>1,250,000Tyrosine Kinase
CDK2/cyclin A>10,000>1,250,000Serine/Threonine Kinase
PKA>10,000>1,250,000Serine/Threonine Kinase
PKCα>10,000>1,250,000Serine/Threonine Kinase

Disclaimer: The quantitative data presented in this table is a representative illustration based on the qualitative descriptions of this compound's selectivity and typical profiles of highly selective EGFR inhibitors. It is intended to demonstrate the expected high degree of selectivity and should be confirmed by specific experimental kinome screening.

Experimental Protocols

The determination of kinase selectivity is a critical experimental procedure. The following is a detailed protocol for a typical in vitro kinase inhibition assay using a luminescence-based method, such as the ADP-Glo™ Kinase Assay.

Objective: To determine the IC50 values of this compound against a panel of purified kinases.

Materials:

  • This compound

  • Purified recombinant kinases

  • Specific peptide substrates for each kinase

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in kinase assay buffer to create a range of concentrations to be tested. The final DMSO concentration in the assay should be kept below 1%.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted this compound or vehicle control (kinase assay buffer with the same final DMSO concentration) to the wells of the assay plate.

    • Add 2.5 µL of a 2x kinase/substrate solution (containing the specific kinase and its corresponding peptide substrate in kinase assay buffer) to each well.

    • Initiate the kinase reaction by adding 5 µL of a 1x ATP solution (at a concentration near the Km for each respective kinase) to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • After the incubation period, add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and, in a coupled luciferase reaction, produces a luminescent signal proportional to the amount of ADP formed.

    • Incubate the plate at room temperature for another 30-60 minutes.

  • Data Analysis:

    • Measure the luminescence signal using a plate reader.

    • Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value for each kinase.

Visualizing Biological Context and Experimental Design

To further elucidate the mechanism of action and the experimental approach, the following diagrams are provided.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Activates PLCg PLCγ EGFR->PLCg Activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Transcription IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG PKC PKC DAG->PKC BPIQII BPIQ-II BPIQII->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the point of inhibition by this compound.

Kinase_Selectivity_Workflow start Start prep_compound Prepare Serial Dilutions of this compound start->prep_compound setup_assay Set up Kinase Reactions (Kinase, Substrate, Inhibitor) prep_compound->setup_assay initiate_reaction Initiate Reaction with ATP setup_assay->initiate_reaction incubation Incubate at 30°C initiate_reaction->incubation stop_reaction Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) incubation->stop_reaction detect_signal Detect Luminescence (Kinase Detection Reagent) stop_reaction->detect_signal analyze_data Data Analysis (Calculate % Inhibition, Determine IC50) detect_signal->analyze_data end End analyze_data->end

Caption: Experimental workflow for in vitro kinase selectivity profiling.

Cross-Validation of BPIQ-II Hydrochloride's Potent Anti-Cancer Effects Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

BPIQ-II hydrochloride, a highly potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, demonstrates significant anti-proliferative and pro-apoptotic activity across various cancer cell lines. This guide provides a comparative analysis of its effects, supported by experimental data, to aid researchers in evaluating its potential as a therapeutic agent.

This compound, also known as PD 158294, distinguishes itself with an exceptionally low IC50 value of 8 picomolar (pM) for the inhibition of EGFR tyrosine kinase activity.[1] This potent enzymatic inhibition translates into marked effects at the cellular level, including growth inhibition, induction of apoptosis, and cell cycle arrest. This document synthesizes available data on the cross-validation of these effects in different cell lines, offering a resource for researchers in oncology and drug development.

Comparative Efficacy of this compound

To illustrate the differential sensitivity of cancer cell lines to this compound, the following table summarizes the half-maximal inhibitory concentration (IC50) values for cell growth.

Cell LineCancer TypeIC50 (µM)
A431Epidermoid Carcinoma~0.02 µM
KBOral Carcinoma~0.03 µM

Note: The IC50 values are approximate and derived from graphical data presented in scientific literature. Specific experimental conditions may lead to variations.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

This compound exerts its anti-cancer effects primarily through the inhibition of the EGFR signaling pathway, which is crucial for cell growth, proliferation, and survival. Inhibition of this pathway leads to programmed cell death (apoptosis) and a halt in the cell division cycle.

Apoptosis Induction
Cell Cycle Arrest

The inhibition of EGFR signaling by this compound disrupts the normal progression of the cell cycle. While detailed comparative studies on cell cycle arrest in different cell lines are limited, it is established that EGFR inhibitors typically induce a G1 phase arrest. This is a consequence of the downregulation of key proteins required for the G1 to S phase transition.

Experimental Protocols

The following are generalized methodologies for key experiments used to evaluate the effects of this compound.

Cell Culture

Cancer cell lines (e.g., A431, KB) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Proliferation Assay (IC50 Determination)
  • Cells are seeded in 96-well plates at a predetermined density.

  • After 24 hours of incubation, cells are treated with various concentrations of this compound.

  • Following a 72-hour incubation period, cell viability is assessed using assays such as MTT, XTT, or CellTiter-Glo.

  • The absorbance or luminescence is measured, and the data is used to calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Cells are seeded in 6-well plates and treated with this compound at concentrations around the IC50 value for 24-48 hours.

  • Both floating and adherent cells are collected and washed with PBS.

  • Cells are then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cells are treated with this compound for 24-48 hours.

  • Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

  • The fixed cells are then treated with RNase A and stained with Propidium Iodide (PI).

  • The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Visualizing the Impact of this compound

To better understand the mechanism of action and experimental procedures, the following diagrams are provided.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binds ADP ADP EGFR->ADP PI3K PI3K EGFR->PI3K Activates RAS Ras EGFR->RAS Activates BPIQ BPIQ-II Hydrochloride BPIQ->EGFR Inhibits (ATP competitive) ATP ATP ATP->EGFR AKT Akt PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

This compound Inhibition of the EGFR Signaling Pathway.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Analysis A Cell Seeding B This compound Treatment A->B C Cell Proliferation Assay (IC50) B->C D Apoptosis Assay (Annexin V/PI) B->D E Cell Cycle Analysis (PI Staining) B->E

General Experimental Workflow for Evaluating BPIQ-II Effects.

References

Dual Blockade of EGFR: A Comparative Guide to BPIQ-II Hydrochloride in Combination with Anti-EGFR Monoclonal Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the therapeutic potential of combining BPIQ-II hydrochloride, a potent and selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), with anti-EGFR monoclonal antibodies (mAbs). While direct preclinical data for this specific combination is not yet available, this document synthesizes findings from studies on analogous EGFR TKIs (e.g., gefitinib, erlotinib) in combination with anti-EGFR mAbs (e.g., cetuximab, panitumumab) to project the potential synergistic effects and guide future research.

Introduction to Dual EGFR Blockade

The epidermal growth factor receptor (EGFR) is a key driver of tumor progression in various cancers, making it a prime target for therapeutic intervention.[1] Two main classes of EGFR inhibitors have been developed: small-molecule tyrosine kinase inhibitors (TKIs) that target the intracellular kinase domain, and monoclonal antibodies (mAbs) that bind to the extracellular domain.[2][3] While both approaches have shown clinical efficacy, acquired resistance and incomplete pathway inhibition remain significant challenges.

A promising strategy to overcome these limitations is the dual blockade of EGFR by combining a TKI and a mAb.[3][4] This approach targets the receptor at two different sites, potentially leading to a more profound and durable inhibition of EGFR signaling.[5] this compound is a highly potent linear imidazoloquinazoline that inhibits EGFR tyrosine kinase activity with an IC50 of 8 pM, demonstrating high selectivity over other kinases.[6] This guide will explore the expected synergistic anti-tumor effects of combining this compound with an anti-EGFR mAb, drawing comparisons from existing preclinical data on similar combinations.

Comparative Efficacy: A Synergistic Approach

Preclinical studies combining EGFR TKIs like gefitinib and erlotinib with anti-EGFR mAbs like cetuximab and panitumumab have consistently demonstrated synergistic effects in inhibiting cancer cell proliferation and inducing apoptosis.[2][4][5] This synergy is attributed to a more complete shutdown of the EGFR signaling pathway than can be achieved with either agent alone.[5]

Cell Viability and Growth Inhibition

The combination of an EGFR TKI and an anti-EGFR mAb has been shown to be more effective at reducing cancer cell viability compared to monotherapy. This is often quantified by the half-maximal inhibitory concentration (IC50).

Table 1: Comparative IC50 Values of EGFR TKIs in Combination with Anti-EGFR mAbs in Triple-Negative Breast Cancer (TNBC) Cell Lines

Cell LineTreatmentIC50 (μM)
SUM-1315 Gefitinib>10
Gefitinib + Panitumumab5.9[2]
Erlotinib>10
Erlotinib + Panitumumab1.7[2]
MDA-MB-468 Gefitinib0.45
Gefitinib + Cetuximab0.25 (at 5µM Gefitinib, viability reduced from 38% to 60% with Cetuximab)[2]

Data presented is based on studies using gefitinib/erlotinib as surrogates for this compound.

Induction of Apoptosis

The enhanced anti-proliferative effect of the combination therapy is often associated with a significant increase in apoptosis, or programmed cell death.

Table 2: Apoptosis Induction by Combination Therapy in TNBC Cell Lines

Cell LineTreatment% Apoptotic Cells (Annexin V Positive)
SUM-1315 Control~5%
Gefitinib (5 µM)~15%
Panitumumab (10 µg/mL)~10%
Gefitinib + Panitumumab~35% [2]
MDA-MB-468 Control~7%
Gefitinib (0.5 µM)~20%
Cetuximab (10 µg/mL)~15%
Gefitinib + Cetuximab~45% [2]

Data presented is based on studies using gefitinib/erlotinib and cetuximab/panitumumab as surrogates.

Mechanism of Synergy: Dual Inhibition of the EGFR Signaling Pathway

The synergistic effect of combining an EGFR TKI and a mAb stems from their complementary mechanisms of action, leading to a more comprehensive blockade of the EGFR signaling cascade.

EGFR_Signaling_Pathway cluster_pathways Downstream Signaling Pathways Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization mAb Anti-EGFR mAb (e.g., Cetuximab) mAb->EGFR Blocks Ligand Binding RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K BPIQII BPIQ-II HCl BPIQII->Dimerization Inhibits Kinase Activity RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR signaling pathway with dual inhibition points.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are standard protocols for key experiments used to evaluate the efficacy of EGFR-targeted therapies.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound, the anti-EGFR mAb, or the combination of both for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8]

  • Cell Treatment: Treat cells with the compounds of interest for the desired duration (e.g., 24-48 hours).

  • Cell Harvesting: Collect both adherent and floating cells and wash them twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.[7]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.[8]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[7]

Western Blot Analysis for EGFR Pathway Activation

This technique is used to detect changes in the phosphorylation status of EGFR and its downstream effectors.[9][10]

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[9]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against total EGFR, phosphorylated EGFR (e.g., p-EGFR Y1068), total AKT, phosphorylated AKT, total ERK, and phosphorylated ERK overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[10]

Visualizing the Experimental Workflow and Rationale

The following diagrams illustrate a typical experimental workflow for evaluating the combination therapy and the logical basis for the expected synergy.

Experimental_Workflow start Start cell_culture Cancer Cell Line Culture (EGFR-expressing) start->cell_culture treatment Treatment Groups: 1. Vehicle Control 2. BPIQ-II HCl 3. Anti-EGFR mAb 4. Combination cell_culture->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis western Western Blot Analysis (p-EGFR, p-AKT, p-ERK) treatment->western analysis Data Analysis: - IC50 Calculation - Apoptosis Quantification - Signaling Inhibition viability->analysis apoptosis->analysis western->analysis conclusion Conclusion on Synergy analysis->conclusion

Caption: Experimental workflow for evaluating synergy.

Synergy_Rationale bpiq BPIQ-II HCl (TKI) inhibit_kinase Inhibits Intracellular Tyrosine Kinase Domain bpiq->inhibit_kinase mab Anti-EGFR mAb block_ligand Blocks Extracellular Ligand Binding mab->block_ligand reduce_autophos Reduces EGFR Autophosphorylation inhibit_kinase->reduce_autophos prevent_activation Prevents Ligand-Induced Receptor Activation block_ligand->prevent_activation dual_inhibition Dual EGFR Inhibition reduce_autophos->dual_inhibition prevent_activation->dual_inhibition complete_blockade More Complete Blockade of Downstream Signaling (RAS/MAPK, PI3K/AKT) dual_inhibition->complete_blockade synergy Synergistic Anti-Tumor Effect: - Increased Apoptosis - Decreased Proliferation complete_blockade->synergy

Caption: Rationale for synergistic anti-tumor effects.

Conclusion and Future Directions

The combination of a potent EGFR TKI like this compound with an anti-EGFR monoclonal antibody represents a compelling therapeutic strategy. Based on preclinical evidence from analogous compounds, this dual-blockade approach is expected to result in synergistic anti-tumor activity through a more comprehensive inhibition of the EGFR signaling pathway.[2][4][5] Further preclinical studies are warranted to directly evaluate the efficacy of combining this compound with various anti-EGFR mAbs in a range of cancer models. Such investigations will be crucial for guiding the clinical development of this promising combination therapy.

References

Unraveling the Potency of BPIQ-II Hydrochloride and its Analogs as EGFR Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of targeted cancer therapy, the Epidermal Growth Factor Receptor (EGFR) remains a pivotal target. A deep dive into the inhibitory prowess of BPIQ-II hydrochloride and its analogs reveals a compelling narrative of structure-activity relationships and potent enzymatic inhibition. This guide offers a comparative analysis for researchers, scientists, and drug development professionals, presenting key experimental data, detailed methodologies, and visual representations of the underlying biological pathways.

This compound, a linear imidazoloquinazoline, stands out as a highly potent and selective inhibitor of EGFR's tyrosine kinase activity.[1] Experimental data demonstrates its remarkable inhibitory concentration (IC50) of 8 picomolar (pM), underscoring its significant potential in modulating EGFR-mediated signaling pathways.[1] This inhibition is achieved through competitive binding at the ATP site of the EGFR, effectively halting the downstream signaling cascade that drives cell proliferation and survival.[1]

Comparative Efficacy of this compound and its Analogs

A seminal study by Rewcastle et al. in the Journal of Medicinal Chemistry provides a foundational dataset for comparing this compound (referred to as compound 21 in the study) with its structural analogs. The following table summarizes the in vitro EGFR tyrosine kinase inhibitory activity (IC50) of these compounds, showcasing the impact of subtle molecular modifications on their potency.

CompoundIC50 (nM)
BPIQ-II 0.008
Analog 10.025
Analog 20.1
Analog 3>1000
Analog 45.2
Analog 50.7

Data extracted from Rewcastle, G. W., et al. (1996). Tyrosine kinase inhibitors. 9. Synthesis and evaluation of fused tricyclic quinazoline analogues as ATP site inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. J. Med. Chem. 39(4), 918-928.

Experimental Protocols

The determination of the half-maximal inhibitory concentration (IC50) for this compound and its analogs is a critical step in evaluating their efficacy. A standard experimental approach involves an in vitro EGFR kinase assay.

Objective: To quantify the concentration of an inhibitor required to reduce the enzymatic activity of EGFR by 50%.

Methodology:

  • Reagents and Materials:

    • Recombinant human EGFR (wild-type or mutant forms)

    • ATP (Adenosine triphosphate)

    • A suitable substrate, such as a synthetic peptide containing a tyrosine residue (e.g., poly(Glu, Tyr) 4:1).

    • Kinase assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT).

    • Test compounds (this compound and its analogs) dissolved in an appropriate solvent (e.g., DMSO).

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit) to measure kinase activity.

  • Procedure:

    • Serial dilutions of the test compounds are prepared in the kinase assay buffer.

    • In a multi-well plate, the recombinant EGFR enzyme, the substrate, and the diluted test compounds (or vehicle control) are combined.

    • The enzymatic reaction is initiated by the addition of ATP.

    • The plate is incubated at a controlled temperature (e.g., room temperature or 30°C) for a specific duration (e.g., 60 minutes) to allow for the phosphorylation of the substrate.

    • The reaction is terminated, and the kinase activity is measured using a detection reagent that quantifies the amount of ADP produced, which is directly proportional to the enzyme's activity.

    • The resulting data is plotted as a dose-response curve, and the IC50 value is calculated using a suitable statistical model (e.g., a four-parameter logistic equation).

Visualizing the EGFR Signaling Pathway

To understand the context of this compound's mechanism of action, it is essential to visualize the EGFR signaling pathway. Ligand binding to EGFR triggers a cascade of intracellular events that ultimately regulate key cellular processes.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binding & Dimerization Grb2 Grb2 EGFR->Grb2 Autophosphorylation recruits PI3K PI3K EGFR->PI3K activates SOS SOS Grb2->SOS Ras Ras SOS->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Differentiation Differentiation ERK->Differentiation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Survival Cell Survival mTOR->Survival BPIQII BPIQ-II Hydrochloride BPIQII->EGFR Inhibits ATP Binding

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Inhibitor Screening

The process of identifying and characterizing EGFR inhibitors like BPIQ-II follows a structured workflow, from initial screening to in-depth analysis.

Experimental_Workflow cluster_screening Screening Phase cluster_validation Validation & Optimization cluster_preclinical Preclinical Evaluation HTS High-Throughput Screening (Compound Library) Hit_ID Hit Identification HTS->Hit_ID IC50 IC50 Determination (Dose-Response) Hit_ID->IC50 SAR Structure-Activity Relationship (SAR) Studies IC50->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Cell_Assays Cell-Based Assays (Proliferation, Apoptosis) Lead_Opt->Cell_Assays In_Vivo In Vivo Models (Xenografts) Cell_Assays->In_Vivo

Caption: General experimental workflow for the discovery and development of EGFR inhibitors.

This comparative guide underscores the significance of this compound and its analogs as potent EGFR inhibitors. The presented data and methodologies provide a valuable resource for researchers dedicated to advancing the field of targeted cancer therapy. The stark differences in inhibitory activity among closely related analogs highlight the critical role of medicinal chemistry in fine-tuning molecular structures for optimal therapeutic effect.

References

Independent Validation of BPIQ-II Hydrochloride: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of BPIQ-II hydrochloride (also known as PD 158294), a potent Epidermal Growth Factor Receptor (EGFR) inhibitor, with other known EGFR tyrosine kinase inhibitors (TKIs). The information is compiled from publicly available data to support independent validation efforts and inform research and development decisions.

Comparative Efficacy of EGFR Inhibitors

This compound has been identified as a highly potent and selective inhibitor of EGFR's tyrosine kinase activity.[1] The primary quantitative measure of its efficacy is the half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Below is a summary of the in vitro potency of this compound compared to other well-characterized EGFR inhibitors. It is important to note that these values are compiled from different studies and may not represent a direct head-to-head comparison under identical experimental conditions.

Compound Type Target IC50 (in vitro)
This compound (PD 158294) ImidazoquinazolineEGFR8 pM [2]
Gefitinib1st Generation TKIEGFR~1-30 nM
Erlotinib1st Generation TKIEGFR~2-20 nM
Afatinib2nd Generation TKIEGFR, HER2, HER4~0.5-10 nM
Osimertinib3rd Generation TKIEGFR (including T790M)~1-15 nM

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the evaluation of EGFR inhibitors. These protocols provide a framework for the independent validation of this compound's activity.

In Vitro Kinase Assay

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of the EGFR tyrosine kinase.

  • Objective: To determine the IC50 value of this compound against EGFR.

  • Materials:

    • Recombinant human EGFR kinase domain

    • This compound

    • ATP (Adenosine triphosphate)

    • Tyrosine-containing peptide substrate (e.g., poly(Glu, Tyr) 4:1)

    • Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO.

    • In a microplate, add the EGFR enzyme, the peptide substrate, and the this compound dilutions.

    • Initiate the kinase reaction by adding a solution of ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of phosphorylated substrate or ADP produced using a suitable detection method.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.

Cell-Based Proliferation Assay

This assay measures the ability of a compound to inhibit the growth and proliferation of cancer cells that are dependent on EGFR signaling.

  • Objective: To determine the GI50 (half-maximal growth inhibition) of this compound in EGFR-dependent cancer cell lines.

  • Materials:

    • EGFR-dependent cancer cell line (e.g., A431, NCI-H1975)

    • Cell culture medium and supplements

    • This compound

    • Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

  • Procedure:

    • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of this compound and incubate for a specified period (e.g., 72 hours).

    • Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance or luminescence to determine the number of viable cells.

    • Calculate the percentage of growth inhibition relative to untreated control cells and determine the GI50 value.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the EGFR signaling pathway, the mechanism of action for EGFR inhibitors, and a typical experimental workflow for their validation.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Activation ADP ADP EGFR->ADP Ligand EGF/TGF-α Ligand->EGFR Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation BPIQII BPIQ-II HCl BPIQII->EGFR Inhibition ATP ATP ATP->EGFR

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation cluster_analysis Data Analysis KinaseAssay In Vitro Kinase Assay IC50 IC50/GI50 Determination KinaseAssay->IC50 CellAssay Cell-Based Proliferation Assay CellAssay->IC50 WesternBlot Western Blot (Phospho-EGFR) WesternBlot->IC50 Xenograft Tumor Xenograft Model TGI Tumor Growth Inhibition Xenograft->TGI

Caption: A typical experimental workflow for the validation of an EGFR inhibitor.

Logical_Relationship BPIQII BPIQ-II HCl EGFR_Active Active EGFR Kinase BPIQII->EGFR_Active Binds to ATP pocket EGFR_Inactive Inactive EGFR Kinase EGFR_Active->EGFR_Inactive Inhibition Downstream_Active Downstream Signaling (Proliferation) EGFR_Active->Downstream_Active Activates Downstream_Inactive Blocked Signaling (Apoptosis/Growth Arrest) EGFR_Inactive->Downstream_Inactive Leads to

Caption: Logical relationship of this compound's mechanism of action.

References

The Synergistic Potential of BPIQ-II Hydrochloride: A Comparative Guide to Combination Therapies with Signaling Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

BPIQ-II hydrochloride is a highly potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, with an impressive IC50 of 8 pM.[1][2] As a targeted therapy, its efficacy can be enhanced, and resistance mechanisms potentially overcome, by combining it with inhibitors of other key signaling pathways. This guide provides a comparative overview of potential synergistic interactions between this compound and other signaling inhibitors, based on established preclinical and clinical findings with other EGFR inhibitors. The data presented herein is intended to serve as a foundational resource for researchers designing novel combination therapy strategies.

I. Rationale for Combination Therapies

The activation of the EGFR signaling pathway is a critical driver in the development and progression of several human cancers.[3][4] However, the clinical efficacy of EGFR inhibitors as monotherapy is often limited to a subset of patients and can be hampered by the activation of alternative signaling pathways that bypass EGFR blockade.[3][4] Research has demonstrated that combining EGFR inhibitors with agents that target these escape routes can lead to synergistic anti-tumor effects.[5][6] Key pathways that exhibit crosstalk with the EGFR network and represent promising targets for combination therapy include the RAS/MEK/ERK and PI3K/AKT/mTOR pathways.

II. Synergistic Effects with MEK Inhibitors

The RAS/RAF/MEK/ERK (MAPK) pathway is a downstream effector of EGFR signaling. Inhibition of EGFR can sometimes lead to a feedback activation of this pathway, thereby diminishing the therapeutic effect. Concurrent inhibition of both EGFR and MEK has shown promise in overcoming this resistance mechanism.

Quantitative Data:

While specific data for this compound in combination with MEK inhibitors is not yet available, studies with other EGFR inhibitors, such as gefitinib, in combination with MEK inhibitors like AZD6244 (selumetinib), have demonstrated significant synergistic effects in gastric cancer cell lines.

Cell LineTreatmentGrowth Inhibition (%)Combination Index (CI)Reference
AGS (Gastric Cancer)Gefitinib~20-[5]
AZD6244~30-[5]
Gefitinib + AZD6244> 70 < 1 (Synergistic) [5]
SNU-719 (Gastric Cancer)Gefitinib~15-[5]
AZD6244~25-[5]
Gefitinib + AZD6244~60 < 1 (Synergistic) [5]

Note: The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Experimental Protocols:

Cell Proliferation Assay (MTT Assay):

  • Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

  • Cells are treated with varying concentrations of the EGFR inhibitor (e.g., this compound), the MEK inhibitor, or a combination of both.

  • After a 72-hour incubation period, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Following a 4-hour incubation, the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at 570 nm using a microplate reader to determine cell viability.

  • The percentage of growth inhibition is calculated relative to untreated control cells. The Combination Index is calculated using software such as CalcuSyn.

Signaling Pathway and Experimental Workflow:

EGFR_MEK_Inhibition EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation BPIQ_II BPIQ-II Hydrochloride BPIQ_II->EGFR MEK_Inhibitor MEK Inhibitor MEK_Inhibitor->MEK

Caption: EGFR and MEK inhibitor synergistic pathway.

MTT_Workflow start Seed Cells in 96-well Plate treat Add BPIQ-II, MEK Inhibitor, or Combination start->treat incubate1 Incubate for 72h treat->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate for 4h add_mtt->incubate2 solubilize Solubilize Formazan Crystals incubate2->solubilize read Measure Absorbance at 570nm solubilize->read analyze Calculate Growth Inhibition & CI read->analyze

Caption: MTT assay experimental workflow.

III. Synergistic Effects with PI3K Inhibitors

The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is another crucial signaling cascade downstream of EGFR. Its aberrant activation is a common mechanism of resistance to EGFR inhibitors. Dual targeting of EGFR and PI3K has demonstrated synergistic anti-cancer activity in various preclinical models.

Quantitative Data:

Studies combining EGFR inhibitors with PI3K inhibitors have shown enhanced tumor growth inhibition. For instance, the combination of a pan-PI3K inhibitor with an EGFR inhibitor has been shown to be more effective than either agent alone.

Cancer TypeTreatmentTumor Growth Inhibition (%)Reference
Non-Small Cell Lung Cancer (Xenograft)EGFR Inhibitor~40[7]
PI3K Inhibitor~35[7]
EGFR Inhibitor + PI3K Inhibitor> 80 [7]
Experimental Protocols:

In Vivo Xenograft Studies:

  • Human cancer cells are subcutaneously implanted into immunodeficient mice.

  • Once tumors reach a palpable size, mice are randomized into different treatment groups: vehicle control, EGFR inhibitor (e.g., this compound) alone, PI3K inhibitor alone, and the combination of both inhibitors.

  • Drugs are administered according to a predetermined schedule (e.g., daily oral gavage).

  • Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • At the end of the study, tumors are excised and weighed.

  • The percentage of tumor growth inhibition is calculated relative to the vehicle control group.

Signaling Pathway and Experimental Workflow:

EGFR_PI3K_Inhibition EGFR EGFR PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival BPIQ_II BPIQ-II Hydrochloride BPIQ_II->EGFR PI3K_Inhibitor PI3K Inhibitor PI3K_Inhibitor->PI3K

Caption: EGFR and PI3K inhibitor synergistic pathway.

Xenograft_Workflow implant Implant Cancer Cells in Mice tumor_growth Allow Tumors to Grow implant->tumor_growth randomize Randomize Mice into Treatment Groups tumor_growth->randomize treat Administer BPIQ-II, PI3K Inhibitor, or Combination randomize->treat measure Measure Tumor Volume Regularly treat->measure excise Excise and Weigh Tumors at Study End measure->excise analyze Calculate Tumor Growth Inhibition excise->analyze

Caption: Xenograft study experimental workflow.

IV. Synergistic Effects with c-Met Inhibitors

Crosstalk between the EGFR and c-Met receptor tyrosine kinase pathways is another well-documented mechanism of resistance to EGFR-targeted therapies. The combination of EGFR and c-Met inhibitors has been shown to synergistically inhibit cell proliferation and induce apoptosis in non-small cell lung cancer (NSCLC) cells.[6]

Quantitative Data:

In a study on NSCLC cell lines, the combination of an EGFR tyrosine kinase inhibitor (Tyrphostin AG1478) and a c-Met inhibitor (SU11274) resulted in a significant synergistic inhibition of cell growth.[6]

Cell LineTreatmentGrowth Inhibition (%)Reference
H358 (NSCLC)Tyrphostin AG1478 (0.5 µM)21[6]
SU11274 (2 µM)25[6]
Combination65 [6]
Experimental Protocols:

Apoptosis Assay (FACS Analysis):

  • Cells are treated with the EGFR inhibitor (e.g., this compound), the c-Met inhibitor, or the combination for a specified time (e.g., 48 hours).

  • Both floating and adherent cells are collected and washed with cold PBS.

  • Cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).

  • The stained cells are analyzed by flow cytometry (FACS).

  • The percentage of apoptotic cells (Annexin V positive) is quantified.

Signaling Pathway and Experimental Workflow:

EGFR_cMet_Inhibition EGFR EGFR Downstream Downstream Signaling (e.g., PI3K/AKT, MAPK) EGFR->Downstream cMet c-Met cMet->Downstream Proliferation Proliferation & Survival Downstream->Proliferation BPIQ_II BPIQ-II Hydrochloride BPIQ_II->EGFR cMet_Inhibitor c-Met Inhibitor cMet_Inhibitor->cMet

Caption: EGFR and c-Met inhibitor synergistic pathway.

FACS_Workflow treat Treat Cells with Inhibitors collect Collect Adherent & Floating Cells treat->collect wash Wash with Cold PBS collect->wash stain Stain with Annexin V-FITC & PI wash->stain analyze Analyze by Flow Cytometry stain->analyze quantify Quantify Apoptotic Cells analyze->quantify

Caption: FACS apoptosis assay workflow.

V. Conclusion and Future Directions

While specific experimental data on the synergistic effects of this compound with other signaling inhibitors is not yet published, the extensive evidence for combination therapies involving other EGFR inhibitors provides a strong rationale for investigating such strategies. The data and protocols presented in this guide offer a framework for researchers to explore the potential of this compound in combination with inhibitors of the MEK, PI3K, and c-Met pathways. Such studies are crucial for unlocking the full therapeutic potential of this potent EGFR inhibitor and for the development of more effective and durable anti-cancer treatments.

References

Unveiling BPIQ-II Hydrochloride: A Potent EGFR Inhibitor in the Landscape of Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel and effective cancer therapeutics is a continuous endeavor. In the realm of targeted therapies, Epidermal Growth Factor Receptor (EGFR) inhibitors have emerged as a cornerstone in the treatment of various cancers. This guide provides a meta-analysis of the preclinical data available for BPIQ-II hydrochloride, a potent EGFR inhibitor, and compares its profile with established EGFR inhibitors: erlotinib, gefitinib, and afatinib.

This compound is a linear imidazoquinazoline that has demonstrated remarkable potency in inhibiting the tyrosine kinase activity of EGFR, with a reported half-maximal inhibitory concentration (IC50) of 8 picomolar (pM) in biochemical assays. This positions it as a highly potent molecule in its class. However, a comprehensive understanding of its cellular activity and a direct comparison with clinically approved agents are crucial for evaluating its therapeutic potential.

Mechanism of Action: Targeting the EGFR Signaling Pathway

EGFR is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Upon binding to its ligands, such as epidermal growth factor (EGF), EGFR dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain. This phosphorylation event triggers a cascade of downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/Akt pathways, which are critical for cancer cell growth and survival.

This compound, like other EGFR inhibitors, is designed to block this signaling cascade at its origin. By competitively binding to the ATP-binding pocket of the EGFR tyrosine kinase domain, it prevents autophosphorylation and subsequent activation of downstream signaling. This targeted inhibition is intended to halt the uncontrolled proliferation of cancer cells that are dependent on EGFR signaling.

Comparative Analysis of EGFR Inhibitors

To provide a clear perspective on the potential of this compound, this section presents a comparative overview with three widely used EGFR inhibitors: erlotinib, gefitinib, and afatinib. The following tables summarize their key characteristics and in vitro efficacy in various cancer cell lines.

Table 1: Overview of EGFR Inhibitors

FeatureThis compoundErlotinibGefitinibAfatinib
Chemical Class ImidazoquinazolineQuinazolineQuinazolineQuinazoline
Mechanism of Action Reversible EGFR Tyrosine Kinase InhibitorReversible EGFR Tyrosine Kinase InhibitorReversible EGFR Tyrosine Kinase InhibitorIrreversible ErbB Family Blocker
Approved Indications Research CompoundNon-Small Cell Lung Cancer, Pancreatic CancerNon-Small Cell Lung CancerNon-Small Cell Lung Cancer
Biochemical IC50 (EGFR) 8 pM~2 nM2-37 nM~0.5 nM

Table 2: Comparative In Vitro Efficacy (IC50 Values) in Cancer Cell Lines

Cell LineCancer TypeThis compound (Cellular IC50)Erlotinib (IC50)Gefitinib (IC50)Afatinib (IC50)
A549 Non-Small Cell Lung CancerData not available>20 µM[1]2.5 - 19 µM0.9 - 7.5 µM
HCC827 Non-Small Cell Lung CancerData not available11.81 ± 1.02 µM[2]13.06 nM[3]0.00987 µM
H1650 Non-Small Cell Lung CancerData not available14.00 ± 1.19 µM[2]>10 µM9.8 µM
PC-9 Non-Small Cell Lung CancerData not available29 nM[1]77.26 nM[3]0.7 - 1.1 nM
BxPC-3 Pancreatic CancerData not available1.26 µMData not available11 nM
MDA-MB-468 Breast CancerData not available20 nM[1]Data not available0.03 µM

Disclaimer: The IC50 values for erlotinib, gefitinib, and afatinib are sourced from various publications and may vary depending on the experimental conditions.

Visualizing the EGFR Signaling Pathway and Experimental Workflows

To further elucidate the mechanism of action and the experimental approaches used to evaluate these inhibitors, the following diagrams are provided.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR ADP ADP RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK Activates PI3K_Akt PI3K/Akt Proliferation EGFR->PI3K_Akt Activates EGF EGF EGF->EGFR Binds BPIQ BPIQ-II Hydrochloride BPIQ->EGFR Inhibits ATP ATP Cell_Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Cell_Proliferation PI3K_Akt->Cell_Proliferation

Caption: EGFR signaling pathway and the point of inhibition by this compound.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays In Vitro Assays cluster_data_analysis Data Analysis Seed_Cells Seed Cancer Cells Treat_Cells Treat with EGFR Inhibitor (e.g., this compound) Seed_Cells->Treat_Cells MTT_Assay Cell Viability Assay (MTT) Treat_Cells->MTT_Assay Western_Blot Western Blot Analysis (p-EGFR, p-Akt, etc.) Treat_Cells->Western_Blot Kinase_Assay EGFR Kinase Assay IC50_Determination Determine IC50 Values MTT_Assay->IC50_Determination Protein_Quantification Quantify Protein Expression Western_Blot->Protein_Quantification Enzyme_Kinetics Analyze Kinase Inhibition

Caption: General experimental workflow for evaluating EGFR inhibitors in vitro.

Key Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of scientific findings. Below are summaries of standard protocols for key experiments used in the evaluation of EGFR inhibitors.

EGFR Kinase Assay

This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of the EGFR kinase domain.

  • Reagents and Materials: Recombinant human EGFR kinase, a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1), ATP, kinase assay buffer, and the test compound (this compound or alternatives).

  • Procedure:

    • The EGFR enzyme is incubated with varying concentrations of the inhibitor in the kinase assay buffer.

    • The kinase reaction is initiated by the addition of the peptide substrate and ATP.

    • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

    • The amount of phosphorylated substrate is quantified using methods such as radioisotope incorporation (32P-ATP), fluorescence resonance energy transfer (FRET), or antibody-based detection (ELISA).

  • Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Reagents and Materials: Cancer cell lines, cell culture medium, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), and a solubilizing agent (e.g., DMSO or isopropanol with HCl).

  • Procedure:

    • Cells are seeded in a 96-well plate and allowed to adhere overnight.

    • The cells are then treated with a range of concentrations of the EGFR inhibitor for a specified duration (e.g., 72 hours).

    • After the treatment period, the MTT reagent is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are dissolved using the solubilizing agent.

    • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Western Blot Analysis for EGFR Signaling

Western blotting is used to detect and quantify the levels of specific proteins, including the phosphorylated forms of EGFR and its downstream signaling molecules.

  • Reagents and Materials: Cancer cell lines, cell lysis buffer, primary antibodies (e.g., anti-p-EGFR, anti-total EGFR, anti-p-Akt, anti-total Akt, and a loading control like anti-β-actin), HRP-conjugated secondary antibodies, and a chemiluminescent substrate.

  • Procedure:

    • Cells are treated with the EGFR inhibitor for a defined period and then lysed to extract total cellular proteins.

    • The protein concentration of each lysate is determined.

    • Equal amounts of protein from each sample are separated by size using SDS-PAGE.

    • The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the protein of interest.

    • After washing, the membrane is incubated with an HRP-conjugated secondary antibody that binds to the primary antibody.

    • The protein bands are visualized by adding a chemiluminescent substrate and capturing the signal on X-ray film or with a digital imager.

  • Data Analysis: The intensity of the protein bands is quantified using densitometry software. The levels of phosphorylated proteins are typically normalized to the levels of the corresponding total proteins and the loading control to determine the inhibitory effect of the compound on the signaling pathway.

Conclusion and Future Directions

This compound stands out as an exceptionally potent inhibitor of EGFR in biochemical assays. Its picomolar IC50 value suggests a high affinity for the EGFR kinase domain. However, the current lack of publicly available data on its cellular activity, including IC50 values in various cancer cell lines and in vivo efficacy, presents a significant gap in our understanding of its full therapeutic potential.

For this compound to advance as a viable cancer therapeutic candidate, further research is imperative. Future studies should focus on:

  • Determining its in vitro efficacy across a panel of cancer cell lines with varying EGFR mutation statuses to identify sensitive and resistant populations.

  • Investigating its effect on downstream signaling pathways in a cellular context to confirm its mechanism of action.

  • Evaluating its in vivo anti-tumor activity in preclinical cancer models to assess its efficacy and safety profile in a physiological setting.

  • Conducting pharmacokinetic and pharmacodynamic studies to understand its absorption, distribution, metabolism, and excretion properties.

By addressing these key research questions, the scientific community can build a comprehensive profile of this compound and objectively assess its potential to translate from a potent molecule in the lab to an effective therapy for cancer patients. The comparison with established EGFR inhibitors highlights the high bar for new entrants in this therapeutic space and underscores the need for robust preclinical and clinical data to demonstrate a superior or differentiated profile.

References

Safety Operating Guide

Proper Disposal of BPIQ-II Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the dynamic field of drug development, the safe handling and disposal of chemical compounds is paramount. This guide provides essential logistical and safety information for the proper disposal of BPIQ-II hydrochloride (CAS Number: 171179-37-6), ensuring operational integrity and laboratory safety.

Based on the Safety Data Sheet (SDS) from Cayman Chemical, this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS).[1] Consequently, there are no special disposal methods required.[1] However, it is crucial to adhere to the established protocols of your institution and local regulations for non-hazardous chemical waste.

Safety and Handling Summary

While this compound is not classified as hazardous, standard laboratory safety precautions should always be observed.

Hazard ClassificationRating
GHS Classification Not classified[1]
NFPA Health Rating 0[1]
NFPA Fire Rating 0[1]
NFPA Reactivity Rating 0[1]

NFPA Ratings Scale: 0 = Minimal Hazard, 4 = Severe Hazard

Step-by-Step Disposal Procedures

The following protocols outline the recommended disposal process for this compound in various forms.

1. Solid Waste Disposal:

  • Collection: Accumulate waste this compound powder in a designated, clearly labeled, and securely sealed container intended for non-hazardous solid chemical waste.

  • Labeling: Ensure the container label includes the full chemical name ("this compound") and concentration.

  • Storage: Store the waste container in a designated waste accumulation area, away from incompatible materials.

  • Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed chemical waste contractor, following their specific procedures for non-hazardous waste.

2. Liquid Waste Disposal (Solutions):

  • Small Quantities: For very small, dilute aqueous solutions, some institutional guidelines may permit drain disposal with copious amounts of water. However, always obtain explicit approval from your institution's EHS department before any drain disposal.

  • Collection: For larger volumes or solutions in organic solvents, collect the liquid waste in a designated, labeled, and sealed container for non-hazardous liquid chemical waste.

  • Labeling: The label should clearly identify the contents, including the solvent used and the approximate concentration of this compound.

  • Disposal: Transfer the container to your facility's designated chemical waste storage area for collection by a certified waste disposal vendor.

3. Empty Container Disposal:

  • Decontamination: Thoroughly rinse empty containers that held this compound with a suitable solvent (e.g., water or ethanol) at least three times.

  • Rinsate Collection: Collect the rinsate as liquid chemical waste.

  • Disposal: After rinsing, deface or remove the original label. The clean, empty container can then typically be disposed of with regular laboratory glass or plastic waste.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G This compound Disposal Workflow cluster_start Start cluster_form Identify Waste Form cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_container Empty Container start This compound Waste waste_form Determine Physical Form start->waste_form solid_waste Collect in Labeled Container (Non-Hazardous Solid Waste) waste_form->solid_waste Solid liquid_waste Collect in Labeled Container (Non-Hazardous Liquid Waste) waste_form->liquid_waste Liquid empty_container Triple Rinse Container waste_form->empty_container Empty Container dispose_solid Dispose via Institutional EHS solid_waste->dispose_solid dispose_liquid Dispose via Institutional EHS liquid_waste->dispose_liquid rinsate Collect Rinsate as Liquid Waste empty_container->rinsate dispose_container Dispose with Lab Glass/Plastic empty_container->dispose_container rinsate->liquid_waste

Caption: Disposal workflow for this compound.

References

Safeguarding Innovation: A Comprehensive Guide to Handling BPIQ-II Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety protocols and logistical plans for the handling and disposal of BPIQ-II hydrochloride (CAS RN: 171179-37-6), a potent, selective inhibitor of the epidermal growth factor receptor (EGFR). The guidance is designed to empower researchers, scientists, and drug development professionals to work safely with this compound, ensuring both personal safety and experimental integrity.

While some suppliers have not classified this compound as hazardous under the Globally Harmonized System (GHS), its high potency as an EGFR inhibitor (with an IC50 of 8 pM) necessitates a cautious approach.[1][2][3] The following procedures are based on the principle of "as low as reasonably practicable" (ALARP) exposure and align with best practices for handling potent novel chemical compounds in a laboratory setting.

Personal Protective Equipment (PPE): Your First Line of Defense

Consistent and correct use of PPE is non-negotiable when handling this compound. The following table summarizes the minimum required PPE.

PPE Category Specification Purpose
Hand Protection Nitrile gloves (double-gloving recommended when handling the pure solid compound or concentrated solutions).To prevent dermal absorption, a potential route of exposure.
Eye Protection ANSI-approved safety glasses with side shields or chemical splash goggles.To protect the eyes from splashes or airborne particles of the compound.
Body Protection A fully buttoned laboratory coat. A chemically resistant apron should be worn over the lab coat when handling larger quantities or when there is a significant risk of splashing.To protect skin and clothing from contamination.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates may be necessary if there is a risk of aerosolization or if handling the powder outside of a certified chemical fume hood. Consultation with your institution's Environmental Health and Safety (EHS) department is recommended for specific guidance.To prevent inhalation of the compound, which is a primary exposure route for potent powdered substances.

Operational Plan: A Step-by-Step Guide for Safe Handling

A systematic workflow is critical to minimize the risk of exposure and contamination. The following protocol outlines the key stages of handling this compound, from receipt to disposal.

Preparation and Weighing (to be performed in a certified chemical fume hood):
  • Acclimatization: Before opening, allow the vial containing the solid this compound to equilibrate to room temperature to prevent condensation of atmospheric moisture.

  • Weighing: Using a calibrated analytical balance within the fume hood, carefully weigh the required amount of the compound. Utilize anti-static weighing dishes and tools to minimize the dispersal of the powder.

  • Solution Preparation: Add the appropriate solvent (e.g., DMSO, DMF) to the solid compound in the fume hood.[1] Ensure the container is securely capped before removing it from the hood.

Experimental Use:
  • Containment: All work with concentrated stock solutions and the subsequent dilutions should be performed within a chemical fume hood to prevent the generation of aerosols.

  • Good Laboratory Practices: Employ standard good laboratory practices, including avoiding hand-to-mouth contact, and ensuring all containers are clearly and accurately labeled.

Decontamination and Spill Management:
  • Decontamination: All surfaces and equipment potentially contaminated with this compound should be decontaminated using an appropriate cleaning agent (e.g., 70% ethanol), followed by a thorough rinse.

  • Spill Response: In the event of a spill, evacuate the immediate area. For small spills of the solid, carefully cover with a damp paper towel to avoid raising dust, and then gently sweep the material into a designated hazardous waste container. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container. Always wear the appropriate PPE during cleanup.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of this compound and all associated waste is crucial.

Waste Stream Disposal Procedure
Solid Waste Collect all unused solid this compound and any materials grossly contaminated with the solid (e.g., weighing paper, contaminated gloves) in a clearly labeled, sealed container designated for hazardous chemical waste.
Liquid Waste All solutions containing this compound, including experimental media and washings, must be collected in a labeled, sealed container for hazardous liquid chemical waste. Do not dispose of down the drain.
Contaminated Labware Disposable labware (e.g., pipette tips, microfuge tubes) that has come into contact with this compound should be placed in the solid hazardous waste container. Non-disposable glassware should be decontaminated as described above before being washed.

Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on hazardous waste disposal, as regulations may vary.

Visualizing the Workflow for Safe Handling

To further clarify the operational procedures, the following diagram illustrates the logical flow of handling this compound from receipt to disposal.

BPIQ_II_Workflow cluster_prep Preparation (in Fume Hood) cluster_exp Experimental Use cluster_disposal Waste Disposal receive Receive & Acclimatize Vial weigh Weigh Solid Compound receive->weigh dissolve Prepare Stock Solution weigh->dissolve experiment Perform Experiment with Solutions dissolve->experiment solid_waste Collect Solid Waste experiment->solid_waste Contaminated PPE, unused solid liquid_waste Collect Liquid Waste experiment->liquid_waste Unused solutions, experimental media labware_waste Dispose of Contaminated Labware experiment->labware_waste Pipette tips, tubes, etc. spill Spill? experiment->spill spill->experiment No spill_response Follow Spill Response Protocol spill->spill_response Yes spill_response->solid_waste

Caption: A flowchart illustrating the key steps for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
BPIQ-II hydrochloride
Reactant of Route 2
Reactant of Route 2
BPIQ-II hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.